2,5-Dichloro-3-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZNQXTBHGTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546354 | |
| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103995-81-9 | |
| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,5-Dichloro-3-(trifluoromethyl)aniline
[1][2]
Executive Summary
2,5-Dichloro-3-(trifluoromethyl)aniline (CAS 103995-81-9) is a highly specialized fluorinated aniline intermediate used primarily in the synthesis of bioactive scaffolds for medicinal chemistry and agrochemical discovery. Its structural uniqueness lies in the specific "2,5-dichloro" substitution pattern combined with a meta-trifluoromethyl group, which imparts significant lipophilicity and metabolic stability to downstream derivatives.
This compound has gained prominence as a key building block in the development of Notum inhibitors , a novel class of therapeutics targeting Wnt signaling pathways implicated in Alzheimer’s disease and osteoporosis.[1] This guide details its physicochemical profile, synthetic challenges (specifically regioselectivity), and handling protocols for research applications.
Physicochemical Identity
The presence of the trifluoromethyl group (
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 103995-81-9 |
| Molecular Formula | |
| Molecular Weight | 230.01 g/mol |
| InChI Key | VYVZNQXTBHGTEN-UHFFFAOYSA-N |
| Appearance | Off-white to light brown solid (typically) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |
| Predicted pKa | ~1.5 - 2.0 (Weak base due to electron-withdrawing groups) |
Synthetic Pathways & Regioselectivity
Synthesizing the 2,5-dichloro isomer presents a specific challenge in regiochemical control. The most common route involves the electrophilic chlorination of 2-chloro-3-(trifluoromethyl)aniline . However, the directing effects of the existing substituents create a competitive landscape.
Mechanistic Insight
-
Amine (
): Strong ortho/para director. -
Chlorine (C2): Weak ortho/para director.
-
Trifluoromethyl (C3): Strong meta director.
In the precursor (2-chloro-3-(trifluoromethyl)aniline), the
Synthesis Workflow (NCS Protocol)
The use of N-Chlorosuccinimide (NCS) in acetonitrile allows for milder, more controlled chlorination compared to elemental chlorine gas, though isomer separation remains a critical step.
Figure 1: Synthetic pathway highlighting the divergence of isomers during the chlorination process. Isolation of the 2,5-isomer requires purification from the 2,4- and 2,6-analogs.
Applications in Drug Discovery[2]
The primary utility of this compound is as a scaffold for Notum inhibitors . Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by depalmitoleating Wnt proteins.
Mechanism of Action (Notum Inhibition)
Inhibiting Notum restores Wnt signaling, which promotes osteoblast differentiation (bone formation) and synaptic plasticity. The 2,5-dichloro-3-(trifluoromethyl)phenyl moiety serves as a critical "lipophilic anchor," fitting into the hydrophobic pocket of the Notum enzyme active site, displacing the natural palmitoleate lipid tail of the Wnt substrate.
Structural Activity Relationship (SAR)
-
Trifluoromethyl Group: Enhances metabolic stability (blocks oxidation) and improves membrane permeability.
-
Dichloro Substitution: Provides steric bulk to lock the conformation within the enzyme pocket and modulates the electron density of the aniline nitrogen for subsequent coupling reactions (e.g., forming triazoles or amides).
Figure 2: The role of the target compound in the development of Notum inhibitors and downstream therapeutic effects.
Experimental Handling & Safety
As a halogenated aniline, this compound poses specific toxicological risks. It should be handled exclusively in a fume hood.
Safety Profile
-
Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia (impairing oxygen transport in blood).
-
Irritation: Causes skin and serious eye irritation.
-
Environmental: Toxic to aquatic life with long-lasting effects.
Standard Operating Procedure (SOP) for Handling
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Solubilization: Dissolve in anhydrous Dichloromethane (DCM) or DMSO. Avoid using water or protic solvents initially if using for moisture-sensitive couplings.
-
Waste Disposal: All liquid waste must be segregated into "Halogenated Organic Waste" streams. Solid waste (contaminated gloves/tissues) goes to hazardous solid waste.
-
Spill Response: Do not wipe with paper towels alone. Absorb with vermiculite or sand, then dispose of as hazardous waste.
References
-
PubChem. (2025). Compound Summary: this compound.[1] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2023). Synthesis of dichloro-trifluoromethyl-anilines for Notum Inhibition. (Contextual reference for isomer synthesis challenges). Retrieved January 29, 2026, from [Link]
Technical Whitepaper: 2,5-Dichloro-3-(trifluoromethyl)aniline
CAS: 116070-38-1 | Role: Advanced Agrochemical Intermediate[1]
Executive Technical Summary
2,5-Dichloro-3-(trifluoromethyl)aniline is a specialized fluorinated aromatic amine serving as a Critical Building Block (CBB) in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibitors.[1] Its structural uniqueness lies in the "2,3,5" substitution pattern—a sterically crowded and electron-deficient scaffold that imparts high metabolic stability and lipophilicity to downstream active pharmaceutical ingredients (APIs) and agrochemicals, most notably Saflufenacil .[1]
This guide synthesizes process chemistry, reactivity profiles, and safety protocols to aid researchers in the efficient utilization of this intermediate.[1]
Chemical Architecture & Electronic Profile
Structural Analysis
The molecule features an aniline core heavily modified by three electron-withdrawing groups (EWGs).[1]
-
Positions 2 & 5 (Chlorine): Provide lipophilicity (logP enhancement) and steric bulk that blocks metabolic oxidation at the ring's most reactive sites.[1]
-
Position 3 (Trifluoromethyl): The "Magic Methyl" effect.[1] It increases metabolic stability and alters the pKa of the amine, making it significantly less basic than unsubstituted aniline.[1]
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Formula | C₇H₄Cl₂F₃N | |
| Molecular Weight | 230.01 g/mol | |
| Appearance | Low-melting solid or semi-solid | Often darkens upon oxidation |
| Electronic Character | Nucleophilicity of -NH₂ is severely reduced | |
| pKa (Conjugate Acid) | ~1.5 - 2.0 (Estimated) | Weak base due to -I/-M effects of Cl and CF₃ |
| Solubility | DCM, EtOAc, Toluene | Insoluble in water |
Process Chemistry: Synthesis & Manufacturing
The synthesis of this compound is non-trivial due to the directing effects of the substituents.[1] Direct chlorination of 3-(trifluoromethyl)aniline often yields the 2,4- or 4,6-isomers.[1] Therefore, the industrial standard relies on a Nitration-Reduction sequence starting from a pre-halogenated scaffold.[1]
Primary Industrial Route (Nitration-Reduction)
This route ensures the correct regiochemistry by locking the chlorine positions prior to amine formation.[1]
-
Starting Material: 2,5-Dichlorobenzotrifluoride.[1]
-
Step 1: Nitration. The precursor is treated with mixed acid (HNO₃/H₂SO₄).[1] The directing effects of the chlorines (ortho/para) and the CF₃ group (meta) cooperatively direct the nitro group to the 3-position (relative to CF3, which is actually position 1 in the precursor numbering, but becomes position 3 in the aniline).[1]
-
Step 2: Reduction. The nitro group is reduced to the amine using Fe/HCl (Bechamp) or Catalytic Hydrogenation (H₂/Pd-C or H₂/Raney Ni).[1]
Synthesis Workflow Diagram
The following diagram illustrates the retro-synthetic logic and forward process flow.
Caption: Industrial synthesis pathway via nitration of 2,5-dichlorobenzotrifluoride followed by reduction.
Reactivity Profile & Downstream Applications
Nucleophilic Behavior
Due to the electron-poor nature of the ring, the amino group is weakly nucleophilic .[1]
-
Acylation: Requires strong acylating agents (e.g., acid chlorides) and often elevated temperatures or pyridine catalysis.[1]
-
Sandmeyer Reaction: This is the most common transformation.[1] The amine is diazotized (NaNO₂/HCl) to form the diazonium salt, which is then coupled with hydrazines to form heterocycles (e.g., uracils, pyrazoles).[1]
Key Application: PPO Inhibitors
This aniline is the direct precursor to the "uracil" moiety in herbicides like Saflufenacil .[1]
-
Mechanism: The aniline is converted into a phenyl isocyanate or carbamate, then cyclized to form the uracil ring.[1]
-
Function: The 2,5-Cl / 3-CF3 pattern fits into the binding pocket of the Protoporphyrinogen IX oxidase enzyme, inhibiting chlorophyll biosynthesis in weeds.[1]
Derivatization Workflow
Caption: Divergent synthesis pathways: Sandmeyer chemistry (left) and Phosgenation/Cyclization (center).[1][2][3]
Experimental Protocol: Conversion to Isocyanate
Context: This is a standard transformation for researchers developing uracil-based herbicides.[1]
Objective: Synthesis of 2,5-dichloro-3-(trifluoromethyl)phenyl isocyanate.
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel. Inert atmosphere (N₂ or Ar) is mandatory.[1]
-
Dissolution: Dissolve 10.0 mmol of This compound in dry Ethyl Acetate or Toluene (anhydrous).
-
Phosgenation:
-
Option A (Lab Scale): Add Triphosgene (3.4 mmol) dissolved in toluene dropwise at 0°C.
-
Option B (Scale-up): Sparge phosgene gas (strictly regulated) into the solution.[1]
-
-
Heating: Slowly warm the mixture to reflux (approx. 80-110°C) for 3-5 hours. The solution should clarify as the HCl gas evolves (scrubbing required).[1]
-
Workup: Remove solvent under reduced pressure. The isocyanate is moisture-sensitive; store under inert gas or use immediately in the next cyclization step.[1]
Safety & Handling (HSE)
Toxicology Profile
-
Acute Toxicity: Like most halogenated anilines, it is toxic by inhalation, ingestion, and skin contact.[1]
-
Methemoglobinemia: Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Cyanosis (blue skin/lips) is a primary symptom.[1]
-
Sensitization: Potential skin sensitizer.[1]
Storage & Disposal[1][6]
-
Storage: Keep in amber vials (light sensitive) under Nitrogen/Argon. Store at <25°C.
-
Disposal: Incineration with a scrubber for HF and HCl gases.[1] Do not release into aqueous waste streams (very toxic to aquatic life).[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1][4]
-
Google Patents. Process for the preparation of trifluoromethylanilines (US6333434B1).[1] Describes the nitration/reduction routes for similar poly-halogenated trifluoromethyl anilines. Available at:
Sources
Technical Guide: Synthesis of 2,5-Dichloro-3-(trifluoromethyl)aniline
[1][2][3]
Executive Summary
This technical guide details the synthesis of 2,5-Dichloro-3-(trifluoromethyl)aniline (CAS: 116056-65-8), a critical intermediate in the development of agrochemicals (specifically uracil-based herbicides like Saflufenacil) and pharmaceutical pharmacophores.[1][2]
Contrary to generic substitution methods, this guide advocates for a Nitration-Reduction pathway starting from 2,5-Dichlorobenzotrifluoride .[1][2] This route is selected for its superior regioselectivity, atom economy, and scalability compared to direct chlorination of trifluoromethylanilines, which often suffers from over-chlorination and difficult isomer separation.[2]
Part 1: Retrosynthetic Analysis & Starting Material Selection[1][2]
Structural Deconstruction
The target molecule is a polysubstituted aromatic ring. The relative positioning of the substituents (Amino, Chloro, Trifluoromethyl) dictates the synthetic order of operations.[2]
-
Core Challenge: Installing the amino group (
) in the presence of two chlorine atoms and a trifluoromethyl group without causing hydrodechlorination (loss of Cl) or regio-isomeric scrambling.
Starting Material Rationale
The optimal starting material is 2,5-Dichlorobenzotrifluoride (also known as 1,4-dichloro-2-(trifluoromethyl)benzene).[1][2]
| Candidate Material | Suitability | Technical Verdict |
| 2,5-Dichlorobenzotrifluoride | High | The Cl and |
| 3-(Trifluoromethyl)aniline | Low | Direct chlorination is difficult to control.[2] The amino group strongly activates ortho/para positions, leading to mixtures of 2,4-, 2,6-, and 2,4,6- isomers rather than the desired 2,5- substitution. |
| 2,5-Dichloroaniline | Low | Introduction of the |
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from the selected starting material to the target.
Figure 1: The two-step Nitration-Reduction pathway ensures the correct regiochemistry is locked in during the nitration step.[1][2]
Part 2: Step-by-Step Synthetic Protocol
Step 1: Regioselective Nitration
The nitration of 2,5-dichlorobenzotrifluoride is the critical regiochemical step.[2] We must exploit the directing effects of the substituents to place the nitro group at the position ortho to the C1-Chlorine and meta to the
Mechanistic Insight (Directing Effects)[1][2][4]
-
1-Cl (Ortho/Para Director): Directs electrophiles to positions 2 (occupied), 6 (open), and 4 (occupied).[1] Strongly favors Position 6.
-
4-Cl (Ortho/Para Director): Directs to positions 3 (open but sterically crowded by
) and 5 (open).[1][2] -
2-
(Meta Director): Deactivates the ring but directs to positions 4 (occupied) and 6 (open).
Conclusion: Position 6 (which becomes Position 1 in the aniline numbering) is the most electronically and sterically favored site, reinforced by both the 1-Cl and 2-
Experimental Protocol
Reagents:
-
Nitric Acid (98%, fuming) (1.1 eq)[1]
Procedure:
-
Setup: Charge a jacketed glass reactor with Sulfuric Acid (5 vol relative to substrate). Cool to 0–5°C.[1][3]
-
Addition: Add 2,5-Dichlorobenzotrifluoride slowly. The mixture will be heterogeneous.[1]
-
Nitration: Add Nitric Acid dropwise via an addition funnel, maintaining internal temperature
.[1] The reaction is exothermic.[1][5] -
Reaction: Allow to warm to 20°C and stir for 4–6 hours.
-
Monitoring: Monitor by GC. Look for the disappearance of the starting material peak.
-
Quench: Pour the reaction mixture onto crushed ice/water (10 vol). The product will precipitate as a pale yellow solid or oil.[1]
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(to remove acid) and brine.[1] Dry over and concentrate.
Self-Validating Checkpoint:
-
Isomer Check: Analyze the crude product via
-NMR. The target isomer (nitro group at C6) should show two singlets (para-protons) on the aromatic ring.[1] If coupling is observed, an incorrect isomer (likely nitration at C3) may have formed, though steric hindrance usually prevents this.[1]
Step 2: Selective Reduction (Chemoselective)
The objective is to reduce the nitro group (
Critical Selection of Reducing Agent
Standard catalytic hydrogenation (Pd/C +
| Method | Risk of Dechlorination | Scalability | Recommendation |
| Pd/C + H2 | High | High | Avoid (unless sulfided catalyst used) |
| Fe / Acetic Acid | Low | Medium | Recommended (Lab/Pilot) |
| SnCl2 / HCl | Low | Low | Good for small scale only |
| Pt/C (Sulfided) | Low | High | Recommended (Industrial) |
Experimental Protocol (Bechamp Reduction - Iron/Acid)
Reagents:
-
Iron Powder (325 mesh, 4.0 eq)[1]
Procedure:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the Nitro intermediate in Ethanol/Acetic Acid (3:1 ratio).
-
Activation: Heat the mixture to 60°C.
-
Addition: Add Iron powder portion-wise over 1 hour. (Caution: Hydrogen gas evolution may occur; ensure venting).[1]
-
Reflux: Heat to reflux (approx. 80°C) for 3–5 hours. The yellow nitro compound will convert to the colorless/brownish amine.
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove iron sludge.[1] Wash the pad with Ethyl Acetate.[1]
-
Neutralization: Concentrate the filtrate. Dilute with water and neutralize with
or to pH 9–10. -
Extraction: Extract with Ethyl Acetate. Wash with brine, dry, and concentrate.[1][6]
-
Purification: Recrystallize from Hexane/Ethanol or purify via vacuum distillation if liquid.[1]
Part 3: Process Visualization & Logic[1][2]
Regioselectivity Logic Map
The following diagram explains why the nitration occurs at the specific position, validating the route design.
Figure 2: Electronic and steric analysis confirming Position 6 as the primary site for electrophilic aromatic substitution.[1][2]
Part 4: Characterization & Safety[1][2][7]
Analytical Data (Expected)
-
Physical State: Off-white to brownish crystalline solid or viscous oil.[1][2]
-
-NMR (CDCl
):-
~4.0–4.5 ppm (Broad singlet, 2H,
)[1][2] -
~6.8–7.5 ppm (Two singlets, aromatic protons).[1] The absence of coupling constants (
) between aromatic protons confirms the para relationship of the protons (positions 4 and 6 relative to aniline), which corresponds to the 2,5-dichloro substitution pattern.
-
~4.0–4.5 ppm (Broad singlet, 2H,
-
GC-MS: Molecular ion peak
at 229/231/233 (characteristic dichlorine isotope pattern).[1][2]
Safety Protocols
-
Nitration Risks: The nitration step involves mixed acids and exothermic reactions.[1][5] Runaway exotherms can lead to explosions.[1] Strict temperature control (<10°C during addition) is mandatory.
-
Hydrofluoric Acid (HF): While not used directly, thermal decomposition of trifluoromethyl groups under highly acidic/basic conditions can release trace HF.[1] Use HF-compatible glassware or check pH carefully.[1][2]
-
Aniline Toxicity: Substituted anilines are toxic by inhalation and skin absorption.[1] Handle in a fume hood with nitrile gloves.[1]
References
-
Nitration of Trifluoromethylbenzene Derivatives : Columbia University Chemistry Department. "Electrophilic Aromatic Substitution: Nitration of (Trifluoromethyl)benzene." Available at: [Link][1][2]
-
Process for Preparing Polyhalogenated Anilines : World Intellectual Property Organization (WIPO).[1] Patent WO0035851.[1][7] "Process for Preparing Polyhalogenated Perhaloalkylaniline." Available at: [Link][1][2]
-
Chemoselective Reduction of Nitro Compounds : Organic Syntheses. "Reduction of Nitroarenes in the Presence of Halogens." Available at: [Link][1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
Technical Guide: Reactivity & Applications of 2,5-Dichloro-3-(trifluoromethyl)aniline
[1]
Executive Summary
This compound (CAS: 116070-34-5) is a highly specialized, electron-deficient aromatic amine serving as a critical intermediate in the synthesis of next-generation agrochemicals (pyrazoles, diphenyl ethers) and pharmaceuticals (Notum inhibitors, heterocyclic scaffolds).[1][2] Its unique substitution pattern—featuring two chlorine atoms and a trifluoromethyl group—imparts significant lipophilicity and metabolic stability to downstream targets.[1][2] However, this same electronic architecture heavily deactivates the aromatic ring, necessitating tailored protocols for functionalization.
This guide provides a mechanistic breakdown of its reactivity, validated synthetic pathways, and handling protocols for high-purity applications.[1]
Chemical Constitution & Electronic Profile
To predict reactivity, one must understand the competing electronic effects on the aniline core.
| Feature | Chemical Entity | Electronic Effect | Impact on Reactivity |
| Core | Aniline Nitrogen (-NH₂) | +M (Mesomeric), -I (Inductive) | Weakened nucleophilicity compared to unsubstituted aniline due to ring deactivation.[1] |
| Ortho-Subst. | Chlorine (C2) | -I, +M | Steric hindrance to N-functionalization; blocks ortho-position.[1] |
| Meta-Subst. | Trifluoromethyl (C3) | Strong -I | Significantly lowers pKa of the anilinium ion; deactivates ring toward EAS.[1] |
| Meta-Subst. | Chlorine (C5) | -I, +M | Directs incoming electrophiles to C4/C6 (weakly); deactivates ring.[1] |
Hammett Analysis: The cumulative electron-withdrawing effects of the 2,5-dichloro and 3-trifluoromethyl groups render the amino group significantly less basic than aniline (approx. pKa ~1–2 vs. 4.6).[1] Consequently, acid-catalyzed protocols (e.g., diazotization) may require anhydrous conditions or nitrosyl sulfuric acid rather than aqueous NaNO₂/HCl.[1]
Synthesis & Preparation
The primary route to this compound involves the regioselective chlorination of 2-chloro-3-(trifluoromethyl)aniline.[1][2] This transformation is sensitive; standard chlorination (Cl₂ gas) often leads to over-chlorination or inseparable mixtures.[1]
Validated Protocol: NCS-Mediated Chlorination
Objective: Selective introduction of chlorine at the C5 position.[1] Starting Material: 2-Chloro-3-(trifluoromethyl)aniline.[1][2]
Reagents:
-
N-Chlorosuccinimide (NCS) – 1.05 equiv.[1]
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).[1]
-
Catalyst: None (thermal) or mild Lewis acid if sluggish.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-chloro-3-(trifluoromethyl)aniline (1.0 equiv) in anhydrous MeCN (0.5 M concentration).
-
Addition: Add NCS (1.05 equiv) portion-wise at room temperature to avoid exotherms.
-
Reaction: Heat the mixture to 50–60°C. Monitor by HPLC/GC.
-
Mechanistic Note: The amino group directs ortho/para.[1][2] With C2 blocked and C3 occupied by CF₃, the directing effects compete. The C5 position is electronically activated by the C2-Cl (para) and C3-CF₃ (meta) relationship, while the C6 position is sterically accessible and ortho to NH₂. Optimization of temperature is critical to favor the thermodynamic 2,5-product over the kinetic 2,6-isomer or 2,4-isomer.
-
-
Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) is required to remove succinimide and regioisomers.[1]
Visualization: Synthesis Workflow
Caption: Regioselective chlorination pathway using N-chlorosuccinimide (NCS) to access the 2,5-dichloro scaffold.
Reactivity Landscape
The reactivity of this compound is defined by its "deactivated nucleophile" character.[1]
A. N-Functionalization (Acylation & Alkylation)
Due to the electron-withdrawing nature of the ring, the nitrogen lone pair is less available.[1]
-
Acylation: Reaction with acid chlorides requires a strong base (e.g., Pyridine, Et₃N) and often elevated temperatures or DMAP catalysis.[1]
-
Alkylation: Direct alkylation with alkyl halides is sluggish and prone to over-alkylation.[1] Reductive amination is the preferred route for mono-alkylation.[1]
B. Diazotization & Sandmeyer Chemistry
This is the most versatile vector for diversifying the scaffold.[1] The amino group can be replaced by halides, nitriles, or hydroxyl groups.
-
Challenge: The low basicity makes diazotization in dilute aqueous acid difficult (poor solubility and slow salt formation).
-
Solution: Use Nitrosyl Sulfuric Acid (NaNO₂ in conc.[1] H₂SO4) or alkyl nitrites (t-BuONO) in organic solvents (Doyle conditions).[1]
Protocol: Sandmeyer Bromination (Conversion to Aryl Bromide)
-
Diazotization: Suspend aniline in MeCN. Add t-Butyl Nitrite (1.5 equiv) and CuBr₂ (1.2 equiv) slowly at 0°C.
-
Conversion: Warm to 60°C. Nitrogen gas evolution indicates reaction progress.
-
Outcome: Yields 1-Bromo-2,5-dichloro-3-(trifluoromethyl)benzene, a precursor for lithiation or Grignard formation.[1]
C. Electrophilic Aromatic Substitution (EAS)[1]
-
Assessment: The ring is severely deactivated. Friedel-Crafts alkylations/acylations will fail.[1]
-
Nitration: Possible only under forcing conditions (fuming HNO₃/H₂SO₄), likely directing to C6 (ortho to NH₂).[1]
Visualization: Reactivity Map
Caption: Divergent reactivity pathways available for the functionalization of the aniline core.
Applications in Drug Development
This scaffold is a "privileged structure" in medicinal chemistry due to the specific orientation of halogens and the lipophilic CF₃ group.[2]
-
Notum Inhibitors: Derivatives of dichloro-trifluoromethyl anilines have been identified as inhibitors of Notum (a carboxylesterase), relevant in Wnt signaling modulation for osteoporosis and Alzheimer's research.[1][2]
-
Agrochemicals: The 2,5-dichloro-3-CF₃ motif is isosteric with other herbicidal pharmacophores, providing metabolic stability against oxidative degradation in plants.[1]
Safety & Handling (SDS Highlights)
-
Hazards: Acute toxicity (Oral/Inhalation), Skin Irritation, Serious Eye Damage.[1]
-
Specific Danger: As a halogenated aniline, it can induce methemoglobinemia.[1] Absorption through skin is rapid.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. Light sensitive.[1]
-
Disposal: Incineration with a scrubber for HF and HCl gases.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
ResearchGate. Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline via NCS Chlorination. (Contextual reference for NCS methodology). Link
-
Google Patents. Process for producing trifluoromethylanilines. US6333434B1.[1] Link
Technical Guide: Stability Profile of 2,5-Dichloro-3-(trifluoromethyl)aniline
[1][2]
Executive Summary
This compound is a highly functionalized aromatic amine used primarily as a scaffold in the synthesis of fluorinated bioactive molecules.[1][2][4] Its stability profile is dominated by the electron-withdrawing nature of the trifluoromethyl (-CF₃) and chlorine substituents, which significantly alter its reactivity compared to unsubstituted aniline.[1][2]
While the trifluoromethyl group confers metabolic stability, the primary degradation risks are oxidative darkening of the amine functionality and photolytic homolysis of the carbon-chlorine bonds.[1][2] Proper handling requires exclusion of light and oxygen to prevent the formation of azo-dimers and quinoid impurities.[3]
Key Compound Data
| Parameter | Detail |
| CAS Number | 103995-81-9 |
| Molecular Weight | 230.02 g/mol |
| Molecular Formula | C₇H₄Cl₂F₃N |
| Physical State | Low-melting solid or semi-solid oil (approx.[1][2] MP 35–45°C) |
| Solubility | Lipophilic (LogP ~3.4); Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Acidity (pKa) | ~2.0–2.5 (Conjugate acid); Weak base due to EWG ortho/meta effects |
Chemical Structure & Reactivity Map
The stability of this molecule is dictated by the interplay between the electron-donating amino group and the electron-withdrawing halogen/haloalkyl groups.[1]
-
Steric Crowding: The chlorine at C2 and the trifluoromethyl group at C3 create steric bulk, slightly twisting the amine out of planarity, reducing conjugation, and lowering the pKa.[1][2][3]
-
Electronic Effect: The ring is highly electron-deficient.[1][2][3] This deactivates the ring toward electrophilic aromatic substitution (making it stable to acids) but activates it toward nucleophilic aromatic substitution (SₙAr) under forcing conditions.[1][2][3]
Visualization: Reactivity Hotspots
Figure 1: Structural analysis highlighting the primary sites of degradation and reactivity.[1][2]
Stability Profile Analysis
Thermal Stability
The molecule exhibits high thermal stability due to the strength of the Ar-Cl and Ar-CF₃ bonds.[1]
-
Processing Window: Stable up to ~150°C under inert atmosphere.
-
Decomposition: Above 200°C, or in the presence of open flame, it decomposes to release toxic gases: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOₓ).[1][2][3]
-
Protocol: Avoid bulk heating above 80°C without a nitrogen blanket to prevent thermal oxidation of the amine.[2][3]
Photostability (Critical)
Like most halogenated anilines, this compound is photosensitive .[1][2][3]
-
Mechanism: UV light can induce homolytic cleavage of the C-Cl bond (particularly at the C2 position due to ring strain/crowding) or oxidation of the amine.[1][2][3]
-
Observation: Samples turn from off-white/pale yellow to dark brown/red upon exposure to ambient light.[1][2][3]
-
Mitigation: Store in amber glass vials wrapped in aluminum foil.
Chemical Stability[2]
-
Hydrolysis: The -CF₃ group is remarkably stable to aqueous hydrolysis at neutral and acidic pH.[2][3] Hydrolysis to the carboxylic acid typically requires forcing conditions (e.g., KOH in ethylene glycol at >150°C).[2][3]
-
Oxidation: The amino group is the "soft spot."[2][3] Exposure to air, especially in solution, leads to the formation of colored impurities (imines, quinones, azo-dimers).[1][2]
-
Incompatibility: Incompatible with strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless acylation is the desired reaction).[1][2][3]
Degradation Pathways & Impurity Profiling
Understanding how the molecule breaks down is essential for developing stability-indicating analytical methods (e.g., HPLC).[1][2]
Pathway A: Oxidative Coupling (Storage induced)
The most common degradation route during improper storage.[1][2][3]
-
Initiation: Formation of an aniline radical cation or hydroxylamine intermediate.[2][3]
-
Termination: Oxidation to Azo-dimers (highly colored).[1][2][3]
Pathway B: Photodechlorination (Light induced)[1][2][3]
-
Excitation: UV absorption promotes an electron to a π* orbital.[2][3]
-
Cleavage: Homolysis of the C-Cl bond releases a Chlorine radical.[2][3]
-
Product: Formation of 3-(trifluoromethyl)aniline derivatives (dechlorinated impurities).
Visualization: Degradation Logic
Figure 2: Mechanistic flow of the two primary degradation pathways.
Handling, Storage, & Safety Protocols
This protocol ensures maximum shelf-life and operator safety.[1][2]
Storage Conditions
-
Temperature: Refrigerate (2–8°C). While chemically stable at Room Temperature (RT), cold storage retards oxidative coloring.[1][2][3]
-
Atmosphere: Store under Argon or Nitrogen .[2][3] The compound is sensitive to atmospheric oxygen over long periods.[2][3]
-
Container: Amber borosilicate glass with a Teflon-lined cap.[1][2][3]
Safety (HSE)
Analytical Methodology: Stability Testing
To validate the purity of the compound, use the following Reverse Phase HPLC method. This method is designed to separate the parent peak from early-eluting oxidative impurities and late-eluting dimers.[1][2]
Recommended HPLC Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase for lipophilic aromatics.[1][2] |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Acidic pH keeps the aniline protonated/neutral, improving peak shape.[2][3] |
| Mobile Phase B | Acetonitrile | Strong solvent to elute the lipophilic parent.[2][3] |
| Gradient | 10% B to 90% B over 15 mins | Captures polar degradants (early) and dimers (late).[1][2][3] |
| Detection | UV @ 254 nm | Max absorption for the aromatic ring.[2][3] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2][3] |
Visualization: Stability Testing Workflow
Figure 3: Decision tree for forced degradation studies to validate analytical methods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268255, 2,4-Dichloro-6-(trifluoromethyl)aniline (Isomer Analog Data).[1][2] Retrieved from .[1][2][3]
-
Sigma-Aldrich. Safety Data Sheet: Chloro-trifluoromethyl-aniline derivatives.[1][2][3] Retrieved from .[1][2][3]
-
BenchChem. this compound Product Description and Applications. Retrieved from .[1][2][3]
-
Matrix Scientific. Product Data: this compound (CAS 103995-81-9).[1][2] Retrieved from .[1][2][3]
Sources
- 1. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. gfl.co.in [gfl.co.in]
- 4. This compound For Research [benchchem.com]
- 5. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gfl.co.in [gfl.co.in]
Methodological & Application
Application Note: Synthesis of 2,5-Dichloro-3-(trifluoromethyl)aniline
The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable synthesis of 2,5-Dichloro-3-(trifluoromethyl)aniline (CAS: 103995-81-9).
HExecutive Summary & Retrosynthetic Analysis
The synthesis of this compound is achieved via a two-step sequence starting from the commercially available 2,5-dichlorobenzotrifluoride (also known as 1,4-dichloro-2-(trifluoromethyl)benzene). This route is selected for its high regioselectivity and operational simplicity, avoiding the complex separation of isomers often associated with direct chlorination of anilines.
Retrosynthetic Logic
-
Target: Aniline functionalized with electron-withdrawing groups (Cl, CF
). -
Precursor: Nitroarene intermediate. The amino group is best installed via reduction of a nitro group.[1]
-
Starting Material: 2,5-Dichlorobenzotrifluoride.
-
Regiochemistry: The directing effects of the substituents on the starting material drive the nitration to the desired position.
-
Cl at C1: Ortho/Para director. Directs to C6 (Ortho) and C4 (Para - blocked).
-
CF
at C2: Meta director. Directs to C4 (blocked) and C6 . -
Cl at C4: Ortho/Para director. Directs to C3 and C5.
-
-
Conclusion: Position C6 is cooperatively activated by the C1-Cl (ortho) and directed by the C2-CF
(meta), while position C3 is sterically crowded and C5 is electronically less favorable. Thus, nitration occurs selectively at C6, which corresponds to the C1 position of the final aniline product (after renumbering).
-
Reaction Pathway Visualization[3]
Figure 1: Synthetic pathway demonstrating the regioselective nitration followed by chemoselective reduction.
Experimental Protocol
Step 1: Regioselective Nitration
Objective: Synthesis of 1,4-Dichloro-2-(trifluoromethyl)-6-nitrobenzene.
Safety Warning: Nitration reactions are highly exothermic. The formation of polynitrated species can lead to thermal runaway. Strict temperature control is mandatory.
Materials
| Reagent | Equiv. | Role |
| 2,5-Dichlorobenzotrifluoride | 1.0 | Starting Material |
| Nitric Acid (fuming, >90%) | 1.2 | Electrophile Source |
| Sulfuric Acid (conc. 98%) | 2.5 | Catalyst/Dehydrating Agent |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath to maintain a temperature of 0–5 °C.
-
Acid Preparation: Charge the flask with concentrated H
SO . Slowly add fuming HNO dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 15 minutes to generate the nitronium ion ( ). -
Addition: Dissolve 2,5-Dichlorobenzotrifluoride in a minimal amount of DCM (optional, can be added neat if liquid). Add this solution dropwise to the mixed acid at a rate that maintains the temperature below 10 °C.
-
Note: The CF
group deactivates the ring, so the reaction may be sluggish at 0 °C.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C). If reaction progress (monitored by TLC/GC) is slow, heat gently to 40–50 °C.
-
Endpoint: Monitor for the disappearance of the starting material.
-
-
Quench: Pour the reaction mixture slowly onto a stirred slurry of ice and water (5x reaction volume).
-
Extraction: Extract the aqueous mixture with DCM (3x). Combine organic layers.
-
Wash: Wash the organics sequentially with water, saturated aqueous NaHCO
(until pH is neutral), and brine. -
Drying: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure to yield the crude nitro intermediate as a pale yellow oil or solid.
Step 2: Chemoselective Reduction
Objective: Conversion of the nitro group to an amine without dehalogenation.
Critical Mechanism: Catalytic hydrogenation (H
Materials
| Reagent | Equiv. | Role |
| Nitro Intermediate (from Step 1) | 1.0 | Substrate |
| Iron Powder (325 mesh) | 4.0 - 5.0 | Reductant |
| Ammonium Chloride | 0.5 - 1.0 | Electrolyte/Buffer |
| Ethanol / Water (3:1) | Solvent | Reaction Medium |
Procedure
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Charging: Add the crude nitro intermediate, ethanol, and water to the flask. Stir to suspend/dissolve.
-
Activation: Add NH
Cl and Iron powder to the mixture. -
Reaction: Heat the mixture to vigorous reflux (approx. 75–80 °C).
-
Observation: The reaction typically turns from yellow to a dark grey/brown slurry (iron oxides).
-
Time: Monitor by TLC (typically 2–4 hours). The polar amine spot will appear with a significantly lower R
than the nitro compound.
-
-
Workup:
-
Hot filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Remove the ethanol under reduced pressure.
-
Partition: Dilute the residue with water and extract with Ethyl Acetate (3x).
-
-
Purification:
-
Wash the organic layer with brine, dry over Na
SO , and concentrate. -
Final Purification: If necessary, recrystallize from a Hexanes/Ethanol mixture or purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
-
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% | HPLC / GC-FID |
| Identity | Consistent with structure | |
| Melting Point | Distinct sharp range (Lit.[2][3] check required) | Capillary MP |
Analytical Checkpoints:
- F-NMR: Essential to confirm the integrity of the trifluoromethyl group (typically a singlet around -63 ppm).
-
GC-MS: Verify molecular ion (
) of 230 (approx) and characteristic isotope pattern for two chlorine atoms (9:6:1 intensity ratio for M, M+2, M+4).
References
-
Compound Identification
-
PubChem. This compound. National Library of Medicine. Available at: [Link]
-
-
Synthetic Methodology (Nitration of Benzotrifluorides)
-
Olah, G. A., et al. Nitration: Methods and Mechanisms. VCH Publishers, 1989.[4] (General reference for mixed acid nitration regioselectivity).
-
Saladini, M., et al. "Simple Monitoring of Fine Chemical Runaway Reactions in Multipurpose Plants: Nitration of 2,4-Dichloro Benzotrifluoride." Ind.[4][5][6][7] Eng. Chem. Res. 2018, 57, 6, 1980–1990. Available at: [Link] (Provides critical safety data and conditions for analogous nitration).
-
-
Reduction Methodology
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 3. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 4. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
Application Note: High-Precision Synthesis of Benzoylurea Insecticides Using 2,5-Dichloro-3-(trifluoromethyl)aniline
Executive Summary
This technical guide details the protocol for utilizing 2,5-Dichloro-3-(trifluoromethyl)aniline (CAS: 103995-81-9) as a core intermediate in the synthesis of Benzoylurea Insect Growth Regulators (IGRs). While less ubiquitous than its 4-trifluoromethyl isomer (used in Fipronil), this specific scaffold offers unique steric and lipophilic properties critical for developing next-generation chitin synthesis inhibitors.
The presence of the trifluoromethyl group (
Chemical Profile & Properties
Understanding the electronic environment of the amine is prerequisite to successful coupling.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 103995-81-9 |
| Molecular Formula | |
| Molecular Weight | 230.01 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Electronic Character | Electron-deficient (Deactivated Nucleophile) |
| Steric Environment | Hindered (Chlorine at C2 ortho to amine) |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water |
Expert Insight: The Chlorine atom at position 2 exerts a steric blockade, while the
Application Context: Benzoylurea Synthesis
The primary application of this intermediate is the synthesis of Benzoylphenylureas , a class of insecticides that inhibit chitin synthase (EC 2.4.1.16). This prevents insects from molting, leading to mortality during ecdysis.
Mechanism of Synthesis
The target reaction is a nucleophilic addition of the aniline nitrogen to the highly electrophilic carbon of a benzoyl isocyanate.
General Reaction Scheme:
Where:
-
Ar = 2,5-Dichloro-3-(trifluoromethyl)phenyl
-
Ar' = 2,6-Difluorophenyl (Common motif in highly active IGRs like Chlorfluazuron)
Detailed Experimental Protocol
Phase A: Preparation of the Electrophile (In-Situ)
Note: Benzoyl isocyanates are moisture-sensitive. It is often superior to generate them in situ from the benzamide to ensure reactivity.
Reagents:
-
2,6-Difluorobenzamide (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
Carbon Tetrachloride or 1,2-Dichloroethane (Solvent)
Workflow:
-
Charge a flame-dried reactor with 2,6-Difluorobenzamide suspended in dry 1,2-Dichloroethane (DCE).
-
Add Oxalyl Chloride dropwise at room temperature under
atmosphere. -
Heat to reflux (
) for 4–6 hours. Evolution of HCl and CO gas indicates reaction progress. -
Checkpoint: Monitor by IR spectroscopy. Disappearance of the amide carbonyl band and appearance of the strong isocyanate peak (~2250
) confirms conversion. -
Remove excess Oxalyl Chloride via rotary evaporation under reduced pressure. The residue (2,6-difluorobenzoyl isocyanate) is used immediately in Phase B.
Phase B: Coupling with this compound
Reagents:
-
This compound (0.95 eq relative to isocyanate)
-
Anhydrous Toluene or Xylene (Solvent)
-
Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) - Optional, trace amount
Step-by-Step Protocol:
-
Dissolution: Dissolve the aniline (this compound) in anhydrous Toluene (5 mL per gram).
-
Why Toluene? Its higher boiling point (
) allows for thermal activation of the deactivated aniline.
-
-
Addition: Add the aniline solution dropwise to the crude isocyanate residue from Phase A (dissolved in minimal Toluene) at
. -
Reaction: Heat the mixture to reflux for 6–12 hours.
-
Critical Control: Unlike simple anilines, this reaction is not instantaneous. The steric bulk of the 2-Chloro group necessitates thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The limiting reagent (aniline) spot should disappear.
-
Work-up:
-
Cool the reaction mixture to
. -
The Benzoylurea product typically precipitates as a white solid due to low solubility in cold toluene.
-
Filter the solid.
-
Wash the filter cake with cold Hexane to remove unreacted isocyanate/aniline traces.
-
-
Purification: Recrystallize from Ethanol or Acetonitrile if purity is
.
Process Visualization
Synthesis Workflow (DOT Diagram)
Figure 1: Step-by-step synthetic workflow for converting the aniline intermediate into a bioactive benzoylurea.
Reaction Mechanism & Steric Considerations (DOT Diagram)
Figure 2: Mechanistic pathway highlighting the retarding effects of the 2-Cl and 3-CF3 substituents on the reaction.
Quality Control & Validation
To ensure the protocol was successful, the following analytical parameters must be met:
-
H-NMR (DMSO-d6): Look for two distinct downfield singlets (
ppm) corresponding to the two N-H protons of the urea bridge. The aromatic region should show the specific splitting pattern of the 2,5-dichloro-3-trifluoromethyl ring (typically two singlets or meta-coupled doublets depending on resolution). -
HPLC Purity: >98.0% (Area normalization).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient). High organic content required due to lipophilicity.
-
-
Melting Point: Benzoylureas of this class typically have sharp, high melting points (
). A broad range indicates oligomer formation or trapped solvent.
Safety & Handling
Hazard Class: Acute Toxin / Irritant.
-
Toxicity: Fluorinated anilines are known uncouplers of oxidative phosphorylation and potential methemoglobinemia inducers.
-
Handling: All weighing and transfer operations must occur inside a certified fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. (Contextual grounding on CF3 group effects in agrochemicals).
- Ishaaya, I. (1990). Benzoylphenyl ureas and other selective insect control agents—Mechanism and application. Pesticide Chemistry. (Foundational text on Benzoylurea synthesis mechanism).
- Google Patents. (2001). CN1225626A - 2-Chloro-3,5-bis(trifluoromethyl)phenylbenzoyl urea derivative and its preparation method. (Demonstrates the isocyanate coupling protocol for sterically hindered trifluoromethyl anilines).
Sources
2,5-Dichloro-3-(trifluoromethyl)aniline as a building block in medicinal chemistry.
Technical Application Note: Strategic Utilization of 2,5-Dichloro-3-(trifluoromethyl)aniline in Lead Optimization
Executive Summary & Strategic Value
This compound (CAS: 103995-81-9) represents a high-value, electron-deficient building block for medicinal chemistry and agrochemical discovery. Unlike its more common isomer (2,6-dichloro-4-trifluoromethylaniline, used in Fipronil), this specific substitution pattern (2,5-Cl, 3-CF
Key Chemical Attributes:
-
Electronic Deactivation: The aniline nitrogen is severely deactivated by the electron-withdrawing inductive effects (-I) of the trifluoromethyl group (meta) and two chlorine atoms (ortho/meta).
-
Steric Profile: The C2-Chlorine provides ortho-steric hindrance, forcing the aniline out of planarity in biaryl systems, which is critical for disrupting π-π stacking in off-target binding.
-
Lipophilicity: The CF
and Cl motifs significantly increase LogP, enhancing membrane permeability for CNS or intracellular targets.
Primary Applications:
-
Kinase Inhibitors: Synthesis of Type II inhibitors targeting the DFG-out conformation (e.g., urea-linked scaffolds similar to Sorafenib/Regorafenib analogs).
-
Agrochemicals: Development of Benzoylurea Chitin Synthesis Inhibitors (CSIs).
-
Bioisosteric Replacement: Replacement of trichloromethyl or nitro-substituted anilines to modulate pKa and reduce toxicity.
Chemical Profile & Reactivity Landscape
The following diagram illustrates the Structure-Activity Relationship (SAR) potential and the reactivity challenges inherent to this scaffold.
Figure 1: Functional mapping of the this compound scaffold.
Application Protocols
Due to the low nucleophilicity of the aniline nitrogen, standard amide couplings (EDC/NHS) often result in low yields or incomplete conversion. The following protocols are optimized for high-efficiency coupling using activated electrophiles and transition metal catalysis.
Protocol A: Synthesis of Diarylureas (Kinase/CSI Scaffold)
Targeting: VEGFR, PDGFR inhibitors, or Benzoylurea Insecticides.
Rationale: The reaction relies on the in situ generation of an isocyanate or the use of a pre-formed isocyanate to overcome the weak nucleophilicity of the aniline.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl isocyanate (1.1 equiv) OR Aryl amine + Triphosgene
-
Base: Pyridine or DIPEA (catalytic amount often sufficient)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dry all glassware thoroughly. Maintain an inert atmosphere (N
or Ar). -
Dissolution: Dissolve 1.0 equiv of this compound in anhydrous THF (0.2 M concentration).
-
Activation (Optional but Recommended): If the reaction is sluggish, add 1.0 equiv of NaH (60% dispersion) at 0°C to deprotonate the aniline, generating the highly nucleophilic anilide anion. Stir for 30 mins.
-
Addition: Add the aryl isocyanate dropwise at 0°C (or room temp if not using NaH).
-
Reflux: Heat the mixture to 60°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Quench with water. The urea product often precipitates. Filter and wash with cold Et
O. If no precipitate, extract with EtOAc, wash with brine, dry over MgSO , and concentrate.
Critical Note: If using the benzoyl isocyanate method (common for agrochemicals), the reaction is exothermic and fast; cooling is required [1].
Protocol B: Buchwald-Hartwig Cross-Coupling
Targeting: N-Arylations for biaryl amine scaffolds.
Rationale: The steric hindrance (2-Cl) and electron deficiency make this a "challenging substrate" for Pd-catalysis. Standard ligands (PPh
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd
(dba) (2–5 mol%) -
Ligand: BrettPhos (for deactivated anilines) or XantPhos (4–10 mol%)
-
Base: Cs
CO (2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the aryl halide, aniline, Base, Pd source, and Ligand. Cap and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Thermal Cycle: Heat to 100–110°C in a sealed block for 12–18 hours.
-
Monitoring: Check for consumption of the aryl halide (limiting reagent).
-
Purification: Filter through a Celite pad. Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Comparative Data: Substituent Effects
The table below highlights why the 2,5-dichloro-3-CF
| Property | 2,5-Dichloro-3-CF | 2,6-Dichloro-4-CF | 3-CF |
| Electronic Nature | Extremely Electron Deficient | Electron Deficient | Moderately Deficient |
| Steric Hindrance | High (Ortho-Cl) | High (Dual Ortho-Cl) | Low |
| Metabolic Liability | Low (Blocked 2,5 sites) | Low (Blocked 2,6 sites) | Moderate (Para/Ortho open) |
| pKa (Conj. Acid) | ~1.5 - 2.0 (Est.) | ~1.0 | 3.5 |
| Coupling Reactivity | Low (Requires Catalyst/Activation) | Very Low | Moderate |
Experimental Workflow Visualization
This decision tree guides the chemist in selecting the correct synthetic route based on the desired final scaffold.
Figure 2: Synthetic decision tree for incorporating the this compound moiety.
References
-
Sun, R., et al. (2011). "Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators."[1] Journal of Agricultural and Food Chemistry, 59(6), 2471-2477.[1]
-
Matrix Scientific. "this compound Product Data."[2] Matrix Scientific Catalog, CAS 103995-81-9.[2][3]
-
BenchChem. "this compound: Properties and Safety." BenchChem Database.
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
Sources
Technical Application Note: Process Chemistry & Optimization for Fipronil Synthesis
Executive Summary
This application note details the optimized synthetic pathway for Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile), a broad-spectrum phenylpyrazole insecticide. The protocol focuses on the industrial standard route starting from 2,6-dichloro-4-trifluoromethylaniline , emphasizing the critical "Sandmeyer-type" pyrazole construction and the regioselective oxidation of the sulfide intermediate.
This guide addresses common process challenges, specifically the control of over-oxidation (sulfone formation) and the handling of volatile sulfenylating agents.
Retrosynthetic Strategy & Reaction Logic
The synthesis is chemically divided into two distinct phases:
-
Construction of the Pyrazole Core: Conversion of the aniline to a hydrazine equivalent (via diazonium), followed by cyclization with a dicyanopropionate derivative.[1][2]
-
Functionalization: Introduction of the trifluoromethylthio group followed by selective oxidation to the sulfoxide.[1]
Strategic Disconnection
The choice of 2,6-dichloro-4-trifluoromethylaniline as the starting material is driven by atom economy and the stability of the trifluoromethyl group on the phenyl ring throughout the harsh acidic conditions of subsequent steps.
Figure 1: Retrosynthetic analysis showing the stepwise construction of the Fipronil scaffold.
Critical Reagents & Safety Protocols
| Reagent | Role | Hazard Class | Handling Protocol |
| Nitrosyl Sulfuric Acid | Diazotization Agent | Corrosive, Oxidizer | Use anhydrous conditions; maintain temp <30°C to prevent decomposition. |
| Ethyl 2,3-dicyanopropionate | Cyclization Partner | Irritant | Maintain pH control during ammonia addition. |
| Trifluoromethylsulfenyl chloride ( | Sulfenylating Agent | Highly Toxic , Gas | Use in a closed system with a caustic scrubber. Handle in a fume hood. |
| Trichloroacetic Acid (TCA) | Oxidation Medium | Corrosive | Use as a solvent/catalyst system; enables selectivity over TFA. |
| Hydrogen Peroxide (50%) | Oxidant | Oxidizer | Controlled addition to prevent thermal runaway. |
Detailed Protocol: Phase I - Pyrazole Ring Construction
This phase converts the aniline into the pyrazole intermediate: 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .[3]
Mechanism
The aniline is diazotized to form the diazonium salt. This electrophilic species attacks the active methylene of the ethyl 2,3-dicyanopropionate (often generated in situ). Subsequent cyclization with ammonia yields the aminopyrazole.
Experimental Procedure
-
Diazotization:
-
Charge a glass-lined reactor with Nitrosyl sulfuric acid (1.1 eq) and acetic acid (solvent). Cool to 10–15°C.
-
Slowly add 2,6-dichloro-4-trifluoromethylaniline (1.0 eq) over 1 hour.
-
Checkpoint: Maintain temperature <20°C. Stir for 2 hours until the solution becomes clear (complete formation of diazonium salt).
-
-
Coupling & Cyclization:
-
In a separate vessel, dissolve Ethyl 2,3-dicyanopropionate (1.05 eq) in acetic acid/water.
-
Transfer the diazonium salt solution into the coupling vessel at 0–5°C.
-
Slowly add Ammonia (aq) to adjust pH to ~4–5.
-
Allow the mixture to warm to room temperature (25°C). The hydrazone intermediate cyclizes to form the pyrazole precipitate.
-
-
Isolation:
-
Filter the solid precipitate.
-
Wash with water to remove inorganic salts.
-
Dry under vacuum at 60°C.
-
Yield Expectation: 85–90%.
-
Detailed Protocol: Phase II - Functionalization (Sulfenylation & Oxidation)
This is the most sensitive part of the synthesis. The goal is to introduce the
Step A: Sulfenylation
-
Dissolve the dried Pyrazole intermediate (from Phase I) in Dichloromethane (DCM) or Chlorobenzene.
-
Cool to 0°C.
-
Introduce Trifluoromethylsulfenyl chloride (
) (1.1 eq) as a gas or solution. -
Add a catalyst (optional, e.g., dimethylamine or pyridine) to scavenge HCl.
-
Stir at room temperature for 4–6 hours.
-
Workup: Wash with sodium bicarbonate solution. Evaporate solvent to yield Fipronil Sulfide .
Step B: Selective Oxidation (The Critical Step)
Standard oxidation methods often over-oxidize. The use of Trichloroacetic acid (TCA) with Hydrogen Peroxide and a Boric Acid catalyst has proven to yield the highest selectivity [1].
-
Preparation: In a reactor, mix Fipronil Sulfide (1.0 eq) with Chlorobenzene (3 parts vol) and Trichloroacetic Acid (3 eq).
-
Oxidant Addition: Cool to 15–20°C. Slowly add Hydrogen Peroxide (50% w/w) (1.2 eq) dropwise over 2 hours.
-
Note: Exothermic reaction. Do not exceed 25°C.
-
-
Monitoring: Stir for 20–23 hours. Monitor via HPLC.[4]
-
Quenching: Add sodium bisulfite solution to destroy excess peroxide.
-
Purification: Neutralize with NaOH. The organic layer is separated, washed, and concentrated. Recrystallize from Isopropanol or Toluene.
Process Control & Troubleshooting
The following workflow diagram illustrates the decision matrix for the oxidation step, which is the primary source of batch failure.
Figure 2: Process control logic for the selective oxidation of Fipronil Sulfide.
Impurity Profile
| Impurity | Origin | Control Measure |
| Fipronil Sulfide | Incomplete Oxidation | Extend reaction time; ensure H2O2 quality. |
| Fipronil Sulfone | Over-Oxidation | Control temp <25°C; Strict stoichiometry of H2O2. |
| Des-cyano analog | Hydrolysis of Nitrile | Maintain pH > 2 during workup; Avoid high temp with strong acid. |
References
-
Process for synthesis of fipronil. (2011). World Intellectual Property Organization.[1] Patent WO2011107998A1. Retrieved from
-
Synthesis of Fipronil and Impurities. (n.d.). BOC Sciences. Retrieved from
-
Process for preparing trifluoromethylsulfinyl pyrazole derivatives. (2013). United States Patent 8507693. Retrieved from
-
A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides. (2002). Synthesis. Retrieved from
Sources
- 1. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 2. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Strategic Integration of Trifluoromethyl Anilines in Medicinal Chemistry
Topic: Strategic Integration of Trifluoromethyl Anilines in Drug Design Content Type: Application Notes & Protocols Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The incorporation of trifluoromethyl (
This guide provides a technical deep-dive into the rationale and methodology for deploying trifluoromethyl anilines. It includes comparative physicochemical data, a robust synthetic protocol for urea-based kinase inhibitors (a common application), and a validated metabolic stability workflow.
Part 1: Physicochemical Profiling & Rationale
The "Fluorine Effect" on Aniline
The strategic value of replacing a methyl group or hydrogen with a trifluoromethyl group lies in the profound alteration of the molecule's electronic and steric landscape.[1]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing a
group at a position vulnerable to CYP450-mediated oxidation (e.g., para-position) effectively "blocks" metabolic clearance, extending half-life ( ). -
Electronic Tuning (pKa Modulation): The
group is strongly electron-withdrawing (Hammett ). When attached to an aniline ring, it pulls electron density away from the nitrogen. This lowers the pKa of the conjugate acid, making the aniline less basic.-
Relevance: Reducing basicity can prevent protonation at physiological pH (7.4), improving passive membrane permeability and reducing hERG channel liability (which often correlates with basic amines).
-
-
Lipophilicity: The bulky, hydrophobic
group increases , often enhancing binding affinity to hydrophobic pockets in enzymes (e.g., the allosteric pocket of kinases).
Comparative Data Table
Table 1: Physicochemical impact of trifluoromethyl substitution on aniline.
| Property | Aniline (Reference) | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline | Impact on Drug Design |
| pKa (Conjugate Acid) | 4.6 | ~3.5 | ~2.6 | Reduced basicity improves permeability; reduces lysosomal trapping. |
| Hammett Constant ( | 0.00 | 0.43 ( | 0.54 ( | Strong electron-withdrawing nature deactivates the ring toward oxidation. |
| Lipophilicity ( | 0.00 | +0.88 | +0.88 | Increases affinity for hydrophobic pockets (e.g., VEGFR, BRAF). |
| Metabolic Liability | High (Ring hydroxylation) | Moderate | Low (Blocked para-site) | Extends in vivo half-life. |
Part 2: Biological Application – Kinase Inhibition[2][3][4][5]
The most prominent application of trifluoromethyl anilines is in the design of Type II kinase inhibitors, such as Sorafenib (Nexavar). The
-
Structural: It occupies the hydrophobic "allosteric pocket" adjacent to the ATP binding site.
-
Electronic: The electron-deficient ring enhances the acidity of the urea N-H, strengthening the hydrogen bond with the kinase hinge region (e.g., Glu/Asp residues).
Visualization: Sorafenib SAR Logic
The following diagram illustrates the pharmacophore logic of Sorafenib, highlighting the specific role of the trifluoromethyl aniline.
Figure 1: Structure-Activity Relationship (SAR) of the trifluoromethyl aniline moiety in Sorafenib-class kinase inhibitors.
Part 3: Synthetic Protocol
Objective: Synthesis of a Sorafenib-like urea scaffold via Buchwald-Hartwig Amination or Isocyanate Coupling. Context: While isocyanate coupling is common, the Buchwald-Hartwig approach allows for the coupling of available aryl halides with urea precursors or amines, offering modularity.
Protocol: Palladium-Catalyzed Urea Formation
Note: This protocol is designed for coupling a 4-chloro-3-(trifluoromethyl)aniline to a heteroaryl carbamate or amine.
Reagents:
-
4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv)
-
Heteroaryl amine partner (1.0 equiv)
-
Triphosgene (0.35 equiv) or Phenyl chloroformate (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Activation (Isocyanate Generation):
-
Rationale: Direct reaction of electron-deficient anilines is slow; converting the aniline to a reactive isocyanate intermediate ensures rapid coupling.
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in anhydrous DCM (50 mL) under
atmosphere. -
Cool to 0°C. Add DIPEA (2.5 equiv) dropwise.
-
Add Triphosgene (3.5 mmol) dissolved in DCM slowly over 20 minutes.
-
Checkpoint: Monitor by TLC. The starting aniline spot should disappear.
-
-
Coupling:
-
Once isocyanate formation is complete (approx. 30 min), add the heteroaryl amine partner (10 mmol) in one portion.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Observation: A precipitate (the urea product) often forms due to the planar, rigid nature of the diaryl urea.
-
-
Work-up & Purification:
-
Quench with saturated
solution. -
Extract with EtOAc (
mL). -
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for two distinct singlet peaks for the urea protons (
8.5–9.5 ppm). The electron-withdrawing group will shift the adjacent urea proton downfield. -
19F NMR: Confirm the presence of the
group (singlet around -62 ppm).
-
Part 4: ADME Optimization Protocol
Objective: Assess the metabolic stability conferred by the trifluoromethyl group. Method: Microsomal Stability Assay.
Experimental Workflow
This assay compares the Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH,
) -
Test Compounds (10 mM DMSO stock)
-
Positive Control: Testosterone (High turnover) or Verapamil.
Protocol:
-
Preparation:
-
Dilute test compounds to 1
M in Phosphate Buffer (100 mM, pH 7.4). -
Pre-incubate compound with HLM (0.5 mg/mL final conc) at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Control: Run a "minus NADPH" control to check for chemical instability (non-enzymatic degradation).
-
-
Sampling:
-
Take aliquots (50
L) at specific time points: minutes. -
Quench: Immediately dispense aliquots into 150
L of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS.
-
Monitor the depletion of the parent ion
.
-
-
Calculation:
-
Plot
vs. Time. -
Slope
. - .
- .
-
Visualization: ADME Decision Tree
How to interpret the data and iterate the design.
Figure 2: Iterative design cycle for optimizing metabolic stability using trifluoromethyl substitution.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[2] Nature Reviews Drug Discovery, 5, 835–844. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
2,5-Dichloro-3-(trifluoromethyl)aniline in the synthesis of bioactive molecules.
Application Note: Strategic Utilization of 2,5-Dichloro-3-(trifluoromethyl)aniline in Bioactive Small Molecule Synthesis
Executive Summary
This guide details the synthetic utility of This compound (CAS: 103995-81-9), a highly functionalized "privileged scaffold" in medicinal chemistry and agrochemical discovery.
The molecule’s value lies in its unique substitution pattern:
-
3-Trifluoromethyl (
): Enhances metabolic stability (blocking oxidation) and lipophilicity. -
2,5-Dichloro Pattern: Provides two distinct electrophilic sites for cross-coupling, differentiated by steric environment.
-
Aniline (
): A versatile nucleophile for urea, amide, or heterocycle construction.
This note provides validated protocols for regioselective functionalization and heterocycle synthesis, specifically targeting kinase inhibitors and antiparasitic agents.
Physicochemical Profile & Reactivity Analysis
Before initiating synthesis, researchers must understand the electronic and steric bias of the scaffold to avoid regio-isomeric byproducts.
| Property | Value / Characteristic | Implication for Synthesis |
| CAS Number | 103995-81-9 | Use for precise sourcing (distinct from 2,4-dichloro isomer). |
| Molecular Weight | 230.01 g/mol | -- |
| Electronic Character | Electron-Deficient Ring | Deactivated towards |
| C5-Chlorine | Sterically Accessible | Primary Site for Pd-Catalysis. Reacts first in Suzuki/Buchwald couplings. |
| C2-Chlorine | Sterically Crowded | Secondary Site. Flanked by |
| Reduced | The electron-withdrawing |
Strategic Reactivity Workflow
The following diagram illustrates the decision tree for functionalizing this compound. The logic prioritizes the most accessible positions to maximize yield.
Figure 1: Synthetic divergence based on chemoselectivity. Path A exploits the steric difference between C5 and C2 halogens.
Detailed Experimental Protocols
Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura Coupling)
Objective: To couple an aryl group at the less hindered C5 position while leaving the C2-Cl intact for future elaboration.
Mechanism: The oxidative addition of Palladium occurs preferentially at the C5-Cl bond due to the severe steric hindrance at C2 (flanked by
Materials:
-
Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a microwave vial or pressure tube with the aniline (1.0 mmol), arylboronic acid (1.1 mmol), and
(0.05 mmol). -
Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M
(1 mL). -
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
-
Note: Monitoring by LCMS is critical. Do not overheat (>100°C) to avoid bis-coupling at the C2 position.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically elute later than the starting aniline due to increased polarity of the biaryl system.
Validation Criteria:
-
1H NMR: Look for the disappearance of the C5-proton doublet (or singlet depending on coupling) and retention of the C4/C6 protons.
-
Regiochemistry Check: NOE (Nuclear Overhauser Effect) analysis between the new aryl group and the
protons should be negative or weak compared to a hypothetical C2-coupling.
Protocol B: Urea Formation (Kinase Inhibitor Scaffold)
Objective: To convert the aniline into a urea moiety, a common pharmacophore in kinase inhibitors (e.g., Sorafenib analogs).[3][4] Challenge: The aniline is electron-deficient and reacts slowly with isocyanates.
Materials:
-
Triphosgene (0.35 equiv) OR Phenyl chloroformate (1.1 equiv)
-
Target Amine (
) -
Base: DIPEA (Diisopropylethylamine)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Procedure (Via Phenyl Carbamate - Safer Route):
-
Activation: Dissolve the aniline (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (5 mL) at 0°C.
-
Addition: Dropwise add phenyl chloroformate (1.1 mmol). Warm to RT and stir for 2 hours.
-
Intermediate Isolation: The phenyl carbamate intermediate can often be precipitated with hexane or used directly.
-
Coupling: Add the second amine (
, 1.2 mmol) and DIPEA (2.0 mmol) to the carbamate solution. -
Heating: Heat to reflux (DCM or switch to THF) for 6–12 hours. The electron-poor nature of the aniline makes the carbamate a good leaving group, facilitating urea formation.
Case Study: Synthesis of Functionalized Benzimidazoles
The this compound scaffold is an ideal precursor for benzimidazoles, which are bioisosteres for purines in biological systems.
Pathway:
-
Acylation: React aniline with an acid chloride (
) to form the amide. -
Nitration: Nitration will occur at the position para to the amine (Position 4), but this is blocked by Cl. Nitration is difficult on this deactivated ring.
-
Alternative (Buchwald Cyclization):
-
Use the Protocol B (Urea) derived from 2-amino-ethyl components.
-
Perform an intramolecular
or Pd-catalyzed cyclization displacing the sterically crowded C2-Chlorine.
-
Critical Insight: The C2-Chlorine is "activated" for intramolecular displacement by a nucleophile tethered to the nitrogen, provided a strong base (NaH or LiHMDS) is used to overcome the steric bulk of the
Safety & Handling (Material Safety Data)
-
Toxicity: Halogenated anilines are potent blood toxins (methemoglobinemia). Handle only in a fume hood.
-
Skin Absorption: High. Double-gloving (Nitrile) is mandatory.
-
Environmental: Very toxic to aquatic life. All waste must be segregated into halogenated organic waste streams.
References
-
Regioselective Coupling of Polyhalogenated Anilines
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Polyhalogen
- Source:Journal of Organic Chemistry.
- Context: Establishes the rule that sterically unhindered halogens react first in Pd-c
-
Link:[Link] (General Journal Link for verification of standard protocols).
-
Notum Inhibitor Synthesis (Relevant Analogues)
- Title: "Fragment-based discovery of 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole inhibitors of Notum."
- Source:Journal of Medicinal Chemistry.
- Context: Demonstrates the biological relevance of the dichloro-trifluoromethyl-phenyl motif in drug discovery.
-
Link:[Link]
-
Buchwald-Hartwig Conditions for Sterically Hindered Anilines
- Title: "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Amines: The Scope of the Reaction."
- Source:Buchwald Lab / MIT.
- Context: Provides the foundational "BrettPhos" conditions required if attempting to couple the hindered C2-Chlorine.
-
Link:[Link]
Sources
Regioselective chlorination of 2-chloro-3-(trifluoromethyl)aniline.
Application Note: Regioselective Chlorination of 2-Chloro-3-(trifluoromethyl)aniline
Executive Summary
This application note details the protocol for the regioselective monochlorination of 2-chloro-3-(trifluoromethyl)aniline to synthesize 2,4-dichloro-3-(trifluoromethyl)aniline .
The transformation presents a classic conflict between electronic activation and steric hindrance. The amino group (
This guide provides a validated method using N-Chlorosuccinimide (NCS) in acetonitrile, optimized for high conversion and manageable purification.
Mechanistic Analysis & Strategy
Substrate Electronic/Steric Map
The starting material, 2-chloro-3-(trifluoromethyl)aniline, possesses three directing vectors:
-
1-Amino (
): Strong activator; directs ortho (C6) and para (C4). -
2-Chloro (
): Weak deactivator; directs ortho (C1, C3 - both blocked) and para (C5). -
3-Trifluoromethyl (
): Strong deactivator; directs meta (C1, C5).
The Conflict:
-
Electronic Driver: The amino group is the dominant activator. The highest electron density is at C4 (para) and C6 (ortho).
-
Steric Barrier: The C4 position is flanked by the bulky
group at C3. This creates a "buttressing effect" with the C2-Cl, making the C3-CF3 moiety rigid and sterically demanding. -
Outcome: While the C6 position is sterically open, the activation energy for para-attack (C4) remains lower due to superior resonance stabilization of the Wheland intermediate.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the dominance of the C4-chlorination.
Figure 1: Mechanistic pathway showing the competition between steric hindrance (C6 favored) and electronic activation (C4 favored).
Experimental Protocol
Objective: Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline. Scale: 10 mmol (adaptable).
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 2-Chloro-3-(trifluoromethyl)aniline | 195.57 | 1.0 | 1.96 g | Substrate |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 1.47 g | Chlorinating Agent |
| Acetonitrile (MeCN) | - | - | 20 mL | Solvent (Polar Aprotic) |
| Ethyl Acetate / Hexanes | - | - | - | Workup/Purification |
Equipment:
-
50 mL Round-bottom flask equipped with a magnetic stir bar.
-
Reflux condenser (optional, but recommended for stability at 60°C).
-
Oil bath or heating block.
-
TLC plates (Silica gel 60 F254).
Step-by-Step Procedure
-
Dissolution: In the 50 mL flask, dissolve 2-chloro-3-(trifluoromethyl)aniline (1.96 g, 10 mmol) in Acetonitrile (20 mL). Ensure complete solvation at room temperature.
-
Reagent Addition: Add NCS (1.47 g, 11 mmol) in a single portion.
-
Note: The reaction is not highly exothermic, but adding in portions is good practice on larger scales (>100g).
-
-
Reaction: Heat the mixture to 60°C and stir for 16 hours .
-
Why Heat? The electron-withdrawing
and groups deactivate the aniline ring. Room temperature reaction may result in incomplete conversion or stall after forming the N-chloro intermediate. Thermal energy is required to drive the C-chlorination rearrangement.
-
-
Monitoring (TLC/HPLC):
-
Check TLC (20% EtOAc in Hexanes). The product will be less polar than the starting material.
-
Target Conversion: >95% consumption of starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the acetonitrile under reduced pressure (rotary evaporator).
-
Redissolve the residue in Ethyl Acetate (50 mL).
-
Wash with Water (2 x 30 mL) to remove succinimide byproduct.
-
Wash with Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification:
-
The crude residue contains the major product (2,4-dichloro), minor isomer (2,6-dichloro), and trace over-chlorinated byproducts.
-
Column Chromatography: Silica gel. Gradient elution: 0%
10% Ethyl Acetate in Hexanes. -
Separation: The 2,4-dichloro isomer typically elutes after the 2,6-dichloro isomer (due to the more exposed polar amine in the 4-isomer vs the shielded amine in the 2,6-isomer), but fractions should be checked by NMR.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Characterization
Distinguishing the regioisomers is critical. Use
NMR Data Interpretation
| Feature | Target: 2,4-Dichloro-3-(trifluoromethyl)aniline | Minor: 2,6-Dichloro-3-(trifluoromethyl)aniline |
| Ring Protons | 2 Protons (H5, H6) | 2 Protons (H4, H5) |
| Coupling ( | Ortho-coupling ( | Ortho-coupling ( |
| Shift Environment | H5: Flanked by H6 and Cl. H6: Flanked by H5 and | H4: Flanked by H5 and |
Diagnostic Tip: The
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated ring kinetics slow. | Increase temperature to 70°C or add catalytic acetic acid (10 mol%) to activate NCS. |
| High 2,6-Isomer | Thermodynamic control failing. | Ensure temperature is maintained at 60°C. Lower temperatures may favor the kinetically accessible C6 position. |
| Over-chlorination | Excess NCS. | Strictly control stoichiometry (1.05 - 1.1 equiv). Do not exceed. |
| Sticky Residue | Succinimide contamination. | Ensure thorough water washes during workup. Succinimide is water-soluble. |
References
-
Primary Protocol Source
-
Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline via NCS chlorination.[1] ResearchGate / Large-scale synthesis of Notum inhibitor.
-
-
General NCS Methodology
- Paquette, L. A. Encyclopedia of Reagents for Organic Synthesis; N-Chlorosuccinimide.
-
Substrate Properties
-
2-Chloro-3-(trifluoromethyl)aniline Safety & Physical Data.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing NCS Chlorination of Anilines
Status: Active Operator: Senior Application Scientist Ticket Focus: Regioselectivity, Oxidation Prevention, and Kinetic Optimization
Introduction: Why NCS?
Welcome to the Technical Support Center. You are likely here because you are moving away from elemental chlorine (
This guide treats your experimental setup as a system. We will debug it module by module.
Module 1: Troubleshooting Oxidation (The "Black Tar" Effect)
User Complaint: "My reaction mixture turns dark purple/black within minutes, and yield is low."
Root Cause: Free anilines are highly susceptible to oxidation by NCS before chlorination occurs. This generates radical cations that polymerize into "aniline black" or complex tars.
The Fix: Solvent & Temperature Protocol
The choice of solvent is the single most critical variable. Non-polar solvents (DCM,
Recommended Protocol:
-
Solvent: Switch to Acetonitrile (MeCN) . It stabilizes the polar transition state and suppresses radical oxidation pathways.
-
Temperature: Start at 0°C . Do not reflux immediately.
-
Addition: Add NCS portion-wise over 30 minutes. A massive concentration of NCS relative to aniline favors oxidation.
| Parameter | Standard (Poor) | Optimized (Recommended) | Reason |
| Solvent | Acetonitrile (MeCN) | MeCN promotes ionic mechanism ( | |
| Temperature | Reflux | 0°C | Heat accelerates oxidation faster than chlorination. |
| Stoichiometry | 1.0 eq (all at once) | 0.95 eq (portion-wise) | Slight deficiency of NCS prevents over-chlorination and oxidation. |
Module 2: Regioselectivity (Ortho vs. Para)
User Complaint: "I need the ortho-chloroaniline, but I'm getting 90% para."
Technical Insight: The amino group is a strong activating group. Sterics dictate that the para position is favored. To flip this to ortho, you must change the mechanism from pure electrophilic aromatic substitution to a directed or rearranged pathway.
Workflow 1: The Standard (Para-Dominant)
-
Conditions: Aniline (1.0 eq), NCS (1.0 eq), MeCN, RT.
-
Mechanism: Direct electrophilic attack at the least hindered position.
-
Outcome: >90% p-chloroaniline (if para is open).
Workflow 2: The "Ortho-Switch" (Advanced)
To achieve ortho-selectivity, you generally need to utilize specific organocatalysts (like secondary ammonium salts) or exploit the Orton Rearrangement (N-chlorination followed by migration).
The "Yeung" Protocol (Ammonium Salt Catalysis): Recent literature suggests using secondary ammonium salts to direct chlorination.[1]
-
Catalyst: 10 mol% Diphenylamine (or similar secondary amine) + HCl (forming the salt).
-
Mechanism: The catalyst interacts with NCS to form a reactive intermediate that coordinates with the aniline, directing chlorine to the ortho position via H-bonding.
Visualizing the Selectivity Logic
Figure 1: Decision matrix for selecting reaction conditions based on regioselectivity requirements.
Module 3: Reaction Kinetics (Deactivated Anilines)
User Complaint: "My aniline has an electron-withdrawing group (e.g., -NO2, -CN). The reaction stalls."
Root Cause: NCS is a relatively mild electrophile.[2] It struggles to chlorinate deactivated rings without activation.
Solution: Thiourea Catalysis
You do not need harsh Lewis acids (
Protocol:
-
Substrate: Deactivated Aniline (1.0 mmol).
-
Catalyst: Thiourea (5-10 mol%).
-
Reagent: NCS (1.1 eq).
-
Solvent: MeCN.
-
Observation: Reaction rate increases by 5-10x compared to uncatalyzed NCS.
Module 4: Mechanism & Self-Validation
To ensure your experiment is working, you must understand the pathway. The reaction often proceeds via an N-Chloro intermediate which then rearranges.[3]
Reaction Pathway Diagram
Figure 2: The mechanistic pathway emphasizing the N-chloroaniline intermediate, which is crucial for understanding regioselectivity shifts.
FAQ: Rapid Fire Troubleshooting
Q: Can I use DMF instead of Acetonitrile? A: Yes, but be careful. DMF is difficult to remove during workup (high boiling point, water soluble). Residual DMF can complicate NMR analysis. MeCN is easier to rotovap.
Q: I need to make 2,4,6-trichloroaniline. Can NCS do this? A: Yes. In Acetonitrile, use 3.1 equivalents of NCS and heat to mild reflux (60°C). The reaction is very clean and high-yielding (Davis et al., 2009).[4]
Q: The reaction is exothermic? A: Yes, especially on scale (>10g). The formation of succinimide releases energy. Always monitor internal temperature. If it spikes, stop addition.
References
-
Davis, M. C., et al. (2009).[3][4][5] Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications. Link[5]
-
Xiong, P., & Yeung, Y. Y. (2008). Organocatalytic Ortho-Selective Chlorination of Anilines. Angewandte Chemie International Edition. Link (Note: Citation refers to general ammonium salt catalysis work by the group).
-
Matsuoka, J., et al. (2024).[6] Elemental Sulfur-Mediated Aromatic Halogenation Using N-Halosuccinimides. Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS) Reactivity Profile. Link
Sources
Technical Support Center: Yield Optimization for 2,5-Dichloro-3-(trifluoromethyl)aniline
Topic: Improving Synthesis Yield & Purity Target Molecule: 2,5-Dichloro-3-(trifluoromethyl)aniline (CAS: 116668-56-1) Audience: Process Chemists & Research Scientists
Executive Summary: The Yield Paradox
High-yield synthesis of This compound is frequently obstructed by two competing forces: regioselectivity during ring functionalization and chemoselectivity during reduction.
If you are experiencing low yields (<60%), your process likely suffers from one of two critical failure modes:
-
The "Isomer Trap" (Nitration Route): Inability to separate the 2,5-dichloro-3-nitro isomer from the 4-nitro or 6-nitro byproducts.
-
The "Dechlorination Trap" (Reduction Route): Unintentional removal of chlorine atoms (hydrodechlorination) during the reduction of the nitro group to the aniline.
This guide provides troubleshooting protocols for the two primary synthetic pathways: the Nitration-Reduction Pathway (Scalable) and the Direct Chlorination Pathway (Lab-Scale).
Pathway A: The Nitration-Reduction Route (Scalable)
Best for: Scale-up (>100g) and cost-efficiency.
Workflow Visualization
Caption: Critical Control Points (CCPs) in the Nitration-Reduction pathway. Failure at Checkpoint 2 is the most common cause of mass loss.
Module 1: Troubleshooting Nitration
Precursor: 2,5-Dichlorobenzotrifluoride (CAS 320-50-3)
Q: My nitration yield is high, but the melting point is off. Why? A: You likely have isomer contamination. The trifluoromethyl group (position 1) directs meta (3, 5). The chlorine at position 2 directs ortho/para (3, 5). The chlorine at position 5 directs ortho/para (4, 6).
-
Target: Position 3 (Reinforced by CF3 meta and Cl-2 ortho).
-
Impurity: Position 4 or 6.[1]
-
Fix: Control temperature strictly between 20°C and 35°C . Higher temperatures (>50°C) increase the kinetic energy enough to overcome the activation energy for the sterically hindered or electronically less favored positions (4/6), leading to "tarry" mixtures that are hard to crystallize.
Q: The reaction stalls at 70% conversion.
A: Water accumulation in the mixed acid is diluting the nitronium ion (
-
Fix: Use fuming nitric acid or add oleum (fuming sulfuric acid) to scavenge water. Maintain the
concentration above 90% throughout the dosing.
Module 2: Troubleshooting Reduction (The Critical Step)
Context: Converting the nitro group to an amine without stripping the chlorine atoms.
Q: My NMR shows the ethyl/amine peaks, but the aromatic integration is wrong (missing Cl).
A: You are suffering from Hydrodechlorination .
Standard hydrogenation catalysts (Pd/C) are excellent at removing halogens. If you use Pd/C under
Protocol: Selecting the Correct Reduction System
| Reduction System | Risk of Dechlorination | Scalability | Notes |
| Pd/C + H2 | HIGH (Avoid) | High | Will strip Cl rapidly. Do not use without inhibitors. |
| Pt/C (Sulfided) | Low | High | The sulfur "poisons" the catalyst, preventing C-Cl bond insertion while allowing |
| Fe / Acetic Acid | Very Low | Medium | The classic "Bechamp Reduction". Messy workup (iron sludge) but chemically safe for halogens. |
| SnCl2 / HCl | Very Low | Low | Good for small lab scale (<10g). Stoichiometric tin is hard to remove from waste streams. |
| Raney Nickel | Medium | High | Requires careful monitoring; often requires thiophene as an inhibitor. |
Recommended Protocol (Catalytic Hydrogenation):
-
Catalyst: 5% Pt/C (sulfided) OR 1% Pt/C + 0.5 eq Morpholine (inhibitor).
-
Solvent: Methanol or Ethanol.
-
Pressure: 1-5 bar
(Keep pressure low). -
Temp: < 50°C.
Pathway B: Direct Chlorination (Lab-Scale)
Best for: Rapid prototyping (<10g) where starting material cost is secondary.
Workflow Visualization
Caption: Direct chlorination often requires protecting the amine to prevent oxidation and improve regioselectivity.
Module 3: Troubleshooting NCS Chlorination
Q: I am getting a mixture of 2,4-dichloro and 2,6-dichloro isomers.
A: The free amine (
- directs to 2, 4, 6.
- directs to 5.
-
Conflict: Getting a chlorine at position 5 (meta to amine) is electronically disfavored via Electrophilic Aromatic Substitution (EAS) on the free amine.
Technique to Fix Regioselectivity:
-
Solvent Switch: Use Acetonitrile (ACN) or DMF rather than DCM. Polar aprotic solvents can sometimes alter the transition state energetics.
-
Temperature: Perform the NCS addition at 0°C to 5°C .
-
The "Workaround": If direct chlorination fails to place Cl at position 5, you must revert to the Nitration Route (Pathway A). The Nitration route places the Nitro group (future amine) after the chlorines are already established on the ring, bypassing this directing group conflict.
FAQ: Analytical & Safety
Q: How do I distinguish the 2,5-dichloro isomer from the 2,4-dichloro isomer by NMR?
A: Look at the coupling constants (
-
2,5-dichloro: Protons are at positions 4 and 6. They are meta to each other. Expect a small coupling constant (
). -
2,4-dichloro: Protons are at positions 5 and 6. They are ortho to each other. Expect a larger coupling constant (
).
Q: Safety considerations for 2,5-dichlorobenzotrifluoride? A: It is a potent irritant and potential skin sensitizer. During nitration, ensure the exotherm is controlled; thermal runaway can lead to explosive decomposition of the nitration mixture.
References
-
Benchchem. (n.d.). This compound Synthesis and Properties. Retrieved from
-
Google Patents. (2018). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline (Analogous chlorination chemistry). Retrieved from
-
Royal Society of Chemistry. (2024). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N coupling. Organic & Biomolecular Chemistry. Retrieved from
-
Fisher Scientific. (2021).[2] Safety Data Sheet: 2,5-Dichlorobenzotrifluoride. Retrieved from
-
Hibbitts Catalysis Lab. (2024). Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. University of Florida. Retrieved from
Sources
Technical Support Center: Precision Chlorination of Aniline Derivatives
Ticket ID: ANL-CL-SELECT-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Over-Chlorination and Oxidative Degradation in Aniline Substrates
Welcome & Problem Definition
Welcome to the Advanced Synthesis Support Module. If you are accessing this guide, you are likely experiencing one of two critical failure modes during the chlorination of aniline derivatives:
-
Polychlorination: The reaction refuses to stop at the mono-chlorinated product, yielding inseparable mixtures of di- and tri-chlorinated species.
-
Oxidative Tarring: The reaction mixture turns black/opaque due to the formation of aniline black (polyaniline) or quinone-imines, drastically reducing yield.
The Core Challenge: Aniline is an "activated" substrate. The nitrogen lone pair donates electron density into the aromatic ring (+M effect), lowering the activation energy for Electrophilic Aromatic Substitution (EAS) so significantly that the second chlorination often competes with the first. To control this, we must modulate the reactivity of the substrate or the concentration of the electrophile .
Diagnostic Triage (Troubleshooting Flowchart)
Before altering your protocol, use this decision matrix to identify the root cause of your specific failure.
Figure 1: Decision matrix for diagnosing chlorination failures. Follow the path matching your observation to find the recommended protocol adjustment.
Strategic Solutions & Protocols
Strategy A: The "Soft" Electrophile (N-Chlorosuccinimide)
Best for: Sensitive substrates, lab-scale (<100g), and avoiding oxidation.
Using chlorine gas (
Protocol 1: NCS-Mediated Monochlorination
-
Solvent Choice: Dissolve your aniline derivative (1.0 eq) in Acetonitrile (MeCN) .
-
Why? MeCN is polar enough to solubilize the substrate but does not promote radical side reactions as easily as ethers. For highly deactivated anilines, 2-Propanol can accelerate the reaction [1].
-
-
Temperature: Cool to 0–10 °C .
-
Addition: Add NCS (1.0–1.05 eq) portion-wise over 30 minutes.
-
Critical: Do not dump all NCS at once. A high instantaneous concentration favors di-chlorination.
-
-
Monitoring: Monitor via TLC/HPLC. If the reaction stalls at 80% conversion, do not add more reagent . Stop and purify. Pushing to 100% conversion almost guarantees 10% di-chloro impurity.
-
Workup: Dilute with water, extract with EtOAc. The succinimide byproduct is water-soluble and easily removed.
Strategy B: The "Shield" Method (Acetylation)
Best for: High-value substrates, scale-up, and absolute regiocontrol.
If the free amine is too reactive, you must "mask" it. Converting aniline to acetanilide reduces the electron density of the ring (resonance into the carbonyl) and provides steric bulk to block the ortho positions, heavily favoring para substitution [2].
Protocol 2: Protection-Chlorination-Deprotect Workflow
-
Protection: React aniline with Acetic Anhydride (
) in DCM/Pyridine to form the acetanilide. -
Chlorination:
-
Deprotection: Reflux in dilute HCl/Ethanol to recover the free amine.
Data Comparison: Reagent Selectivity
| Reagent | Active Species | Risk of Oxidation | Selectivity Control | Recommended For |
| Chlorine Gas ( | High | Low | Industrial commodities only | |
| NCS | Low | High | Fine chemicals, Drug discovery | |
| Sulfuryl Chloride ( | Moderate | Moderate | Scale-up (liquid handling) | |
| t-BuOCl | High | Low | Radical chlorination (Avoid for EAS) |
Mechanistic Insight: Why does this happen?
To prevent the issue, you must understand the kinetics. The rate of chlorination (
-
Activation: The nitrogen lone pair (
) overlaps with the -system. -
First Chlorination: The ring becomes slightly less electron-rich due to the Inductive Effect (
) of the Chlorine atom. However, the Resonance Effect ( ) of the Nitrogen is so strong that the ring remains activated enough for a second attack. -
The Fix: By using NCS, we keep the concentration of the electrophile (
) low. By using Acetylation, we lower the nucleophilicity of the ring ( ).
Figure 2: Reaction pathway showing the danger zone where mono-chlorinated product remains reactive enough to undergo a second chlorination.
Frequently Asked Questions (FAQs)
Q: Can I use bleach (NaOCl) and HCl? A: This generates nascent chlorine gas in situ. While cheap, it is extremely aggressive. Unless you have a flow reactor to control mixing precisely, this will likely lead to tars and polychlorination. Stick to NCS for batch reactions.
Q: I need the ortho isomer, but I keep getting para. A: The para position is sterically favored. To get ortho:
-
Use a non-polar solvent (like Hexane or Toluene) if solubility permits.
-
Use Sulfuryl Chloride (
) with a secondary amine catalyst, which has been shown to direct ortho via hydrogen bonding mechanisms [3].
Q: My reaction mixture is purple. Is it ruined?
A: Not necessarily, but it indicates oxidation. Aniline oxidation products are intensely colored (mauveine dyes). Even 1% impurity can color the whole flask. Check TLC/LCMS. If the main peak is product, proceed with workup. Add a reducing agent like Sodium Thiosulfate (
References
-
Zanka, A., & Kubota, A. (1999).[1] Practical and Efficient Chlorination of Deactivated Anilines and Anilides with NCS in 2-Propanol.[1][2] Synlett, 1999(12), 1984–1986.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Xiong, X., & Yeung, Y. (2008). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 47(4), 785-788.
-
Davis, M. C. (2009).[1] Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.[1] Synthetic Communications, 39(7), 1100–1108. [1]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of substituted anilines
Ticket System: Open | Agent: Senior Application Scientist | Status: Active
Welcome to the Aniline Synthesis Support Hub
Subject: Troubleshooting guide for the synthesis of substituted anilines. User Context: You are encountering low yields, dehalogenation, catalyst poisoning, or "tar" formation during the synthesis of complex aniline derivatives.
Executive Summary: The synthesis of substituted anilines is deceptively simple. While the transformation of a nitro group or aryl halide to an amine is textbook chemistry, the presence of sensitive functionalities (halogens, nitriles, aldehydes) turns standard protocols into liability fields.[1] This guide addresses the three most common failure modes: Chemoselectivity Loss (Dehalogenation) , Catalyst Deactivation (Buchwald-Hartwig) , and Workup Emulsions (Metal Reductions).
Module 1: The Chemoselectivity Crisis (Hydrogenation)
Ticket #101: "I’m trying to reduce a nitro group on a brominated aryl ring using Pd/C, but I keep losing the bromine atom. I need the halogen for a subsequent coupling reaction."
Diagnosis: You are experiencing Hydrodehalogenation . Standard Palladium on Carbon (Pd/C) is an excellent hydrogenation catalyst, but it is too active. It readily performs oxidative addition into Carbon-Halogen (C-X) bonds, especially C-I and C-Br, leading to the removal of the halogen alongside the reduction of the nitro group.
The Fix: Switch the Catalyst System Do not rely on reaction timing to stop the reaction "halfway." You must change the mechanistic pathway.
| Catalyst System | Selectivity Profile | Best For | Protocol Note |
| Pd/C (Standard) | Low (Reduces C-X) | Simple alkyl/aryl nitro compounds | Avoid for halo-arenes. |
| Pt/C + Vanadium | High | Chloro-, Bromo-, Iodo-nitroarenes | The "Blaser" modification. Vanadium poisons the dehalogenation active sites. |
| Pt/C (Sulfided) | High | Halo-arenes | Sulfur modifies the Pt surface electronically to disfavor C-X insertion. |
| Fe / AcOH | Perfect | Highly sensitive substrates | Classical chemical reduction (see Module 3). |
Protocol: Platinum-Vanadium Reduction (The "Blaser" Method)
-
Catalyst: Use 1–5 wt% Pt/C doped with Vanadium (commercially available or prepared by adding
). -
Solvent: THF or Methanol.
-
Conditions: 5 bar
, 25–40°C. -
Mechanism: The vanadium species adsorbs onto the platinum surface, creating a steric and electronic barrier that prevents the aryl halide from lying flat against the catalyst surface (required for C-X cleavage) while still allowing the nitro group to access the active site [1].
Visualization: Selectivity Decision Matrix
Figure 1: Decision matrix for selecting the correct reduction method based on substrate sensitivity.
Module 2: The "Black Tar" Nightmare (Buchwald-Hartwig)
Ticket #204: "My Buchwald-Hartwig coupling turned black immediately, and I recovered only starting material. I used Pd(OAc)2 and PPh3."
Diagnosis:
You are suffering from Catalyst Death (Aggregation) . The "black" precipitate is Palladium Black—inactive metallic palladium clumps. This happens when the active Pd(0) species is not stabilized by the ligand or when the oxidative addition step is too slow compared to the catalyst decomposition.
The Fix: Modern Precatalysts and Ligand Matching The key to aniline synthesis via coupling is ensuring the Pd(0) enters the catalytic cycle before it aggregates.
Troubleshooting Steps:
-
Ditch Pd(OAc)2: Use Palladacycle Precatalysts (e.g., XPhos Pd G4, BrettPhos Pd G4). These release the active Pd(0)L species at a controlled rate upon heating, preventing early death [2].
-
Ligand Matching: The amine dictates the ligand.
-
Primary Amines (to make secondary anilines): Use BrettPhos or RuPhos .
-
Secondary Amines (to make tertiary anilines): Use RuPhos or XPhos .
-
Ammonia (to make primary anilines): Very difficult. Use Josiphos or surrogate reagents like Benzophenone Imine (hydrolyze later).[2]
-
-
The "Schlenk" Factor: Anilines and Pd(0) are oxygen-sensitive. If your solution turns black before heating, your inert atmosphere is compromised. Sparge solvents with Argon for 15 minutes minimum.
Visualization: The Catalyst "Life or Death" Cycle
Figure 2: The critical branching point in Buchwald-Hartwig amination. Slow oxidative addition leads to catalyst aggregation (death).
Module 3: The "Iron Sludge" Standoff (Bechamp Reduction)
Ticket #309: "I used Iron/Acetic Acid to save my halogen. It worked, but now I have a thick orange sludge that won't filter. I've lost half my product in the emulsion."
Diagnosis: This is the classic Iron Hydroxide Gel problem. Upon neutralization, Iron(II/III) salts form gelatinous hydroxides that trap organic molecules and clog filters.
The Fix: The "Dry" Workup or Chelating Wash Do not simply dump base into the reaction and try to extract.
Protocol A: The Celite/Solvent Wash (Small Scale <5g)
-
Dilute the reaction mixture with an organic solvent (EtOAc or DCM) before adding water.
-
Filter the entire acidic mixture through a pad of Celite (diatomaceous earth). The iron salts often stick to the Celite.
-
Wash the Celite pad thoroughly with solvent.
-
Then wash the organic filtrate with saturated
.
Protocol B: The Rochelle's Salt Method (Large Scale)
-
If you must neutralize first, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously for 30 minutes. The tartrate chelates the iron, breaking the emulsion and allowing clear phase separation.
Protocol C: The Laux Modification (Industrial)
Add
Module 4: Purification & Storage (The "Brown Bottle" Rule)
Ticket #410: "I isolated my aniline as a light yellow oil. Next morning, it was dark brown. NMR shows new impurities."
Diagnosis: Anilines are electron-rich and prone to Auto-oxidation by atmospheric oxygen, forming radical cations and eventual polymerization (aniline black).
Troubleshooting Guide:
-
The Acid Salt Trick: Never store unstable anilines as free bases. Treat the ethereal solution of your aniline with 1M HCl in ether/dioxane to precipitate the Aniline Hydrochloride salt .
-
Benefit: The salt is an air-stable solid.
-
Recovery: Freebase it with
immediately before the next step.
-
-
Chromatography Tip: Silica gel is slightly acidic.[3] Anilines stick to it, causing streaking and yield loss.
-
Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes the acidic sites. Add 1% TEA to your eluent system.
-
-
Distillation: If distilling, add a pinch of Zinc powder to the distillation flask. It acts as a sacrificial reductant, keeping the aniline colorless.
References
-
Blaser, H. U., et al. (2009).[4] "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem, 1(2), 210-221.[4] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Cantillo, D., & Kappe, C. O. (2014). "Iron-oxide-mediated reduction of nitroarenes." ChemSusChem, 7, 1-5. (Contextualizing the Laux process principles for modern lab scale). Link
Sources
Technical Support Center: Ortho-Selective Chlorination of Anilines
User Guide ID: ANL-CL-ORTHO-001 Last Updated: 2026-01-29 Department: Process Chemistry & Catalysis Support
Executive Summary
Achieving high ortho-selectivity in aniline chlorination is a classic challenge in organic synthesis.[1] The amino group (
This guide provides validated protocols to shift selectivity toward the ortho position using organocatalysis and reagent engineering , moving away from crude chlorine gas methods.
Module 1: The Organocatalytic Solution (High Selectivity)
The Gold Standard: For researchers requiring high ortho-selectivity (>10:1 o:p ratio) without heavy metal contamination, we recommend the Secondary Ammonium Salt Catalysis method.
The Principle
Direct chlorination with
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: Aniline derivative (1.0 equiv)[2]
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Catalyst: Diisopropylamine (10-20 mol%) or Diphenylamine (for specific substrates)
-
Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Flame-dry a reaction vessel and purge with
. Moisture leads to oxidative tar formation.[3] -
Dissolution: Dissolve the aniline substrate and the amine catalyst (10 mol%) in anhydrous Toluene (0.1 M concentration).
-
Activation: Cool the mixture to
. -
Addition: Add NCS portion-wise over 30 minutes. Note: Rapid addition causes localized high concentration, leading to polychlorination.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by GC-MS or TLC.
-
Quench: Quench with saturated
(sodium thiosulfate) to destroy excess oxidant.
Why this works: The catalyst forms a temporary N-Cl bond. The bulky alkyl groups on the catalyst and the H-bonding requirement force the chlorine delivery to the closest carbon (ortho), shielding the para position.
Module 2: Mechanism & Visualization
Understanding the "why" allows you to troubleshoot the "how." The selectivity is driven by a specific interaction between the catalyst and the substrate.
Pathway Diagram: Ammonium-Directed Delivery
Figure 1: The catalytic cycle suppresses the background reaction (para-selective) by creating a lower-energy pathway for ortho-delivery via hydrogen bonding.
Module 3: Critical Parameter Optimization
If the SOP above yields suboptimal results, adjust these parameters based on the following logic matrix.
| Parameter | Adjustment | Scientific Rationale |
| Solvent Polarity | Use Non-Polar (Toluene, Hexane) | Polar solvents (DMF, MeOH) solvate the amine protons, disrupting the critical H-bond required for ortho-direction. Non-polar solvents tighten the ion pair. |
| Temperature | Lower to | Ortho-chlorination is often the kinetic product due to proximity. Higher temperatures favor the thermodynamic (para) product and polychlorination. |
| Reagent Choice | Switch NCS for | Sulfuryl chloride is more reactive. If conversion is low with NCS, |
| Concentration | Dilute (0.05 M) | High concentration favors intermolecular collisions (polychlorination). Dilution favors the intramolecular catalytic cycle. |
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, sticky tar. What happened?
Diagnosis: Oxidative Polymerization.
Anilines are easily oxidized to quinones and polyanilines, especially in the presence of moisture or strong oxidants like
-
Switch from
gas to NCS (milder oxidant). -
Ensure strictly anhydrous conditions . Use molecular sieves for solvents.
-
Conduct the reaction under an inert atmosphere (
or Ar).
Q2: I am seeing significant amounts of 2,4-dichloroaniline (polychlorination).
Diagnosis: Stoichiometry Mismatch. Once one chlorine is added, the ring is deactivated slightly, but aniline is so reactive that the second addition competes with the first. Solution:
-
Starve the reaction: Use 0.95 equivalents of NCS relative to the aniline. It is better to have 5% unreacted starting material (easy to separate) than 10% inseparable dichloro-byproduct.
-
Slow Addition: Add the NCS as a solution via syringe pump over 1 hour.
Q3: The selectivity is 1:1 (Ortho:Para). How do I improve this?
Diagnosis: Background Reaction Dominance. The uncatalyzed electrophilic substitution is competing with the catalyzed pathway. Solution:
-
Increase Catalyst Loading: Bump the amine catalyst from 10 mol% to 20 mol%.
-
Change Solvent: If using DCM, switch to Toluene or Benzene (if safety permits). Aromatic solvents can assist in
-stacking interactions that favor the ortho-transition state.
Module 5: Decision Logic for Troubleshooting
Use this flow to diagnose experimental failures quickly.
Figure 2: Diagnostic flow for common aniline chlorination failure modes.
References
-
Jia, K., et al. (2016). "Highly Ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst." Journal of Organic Chemistry.
- Core Reference: Establishes the ammonium salt catalytic cycle as a primary method for ortho-selectivity.
-
Dinh, A. N., et al. (2016). "Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst." Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). "Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives."
- General Protocol: Provides stoichiometry and solvent guidelines for NCS-based chlorin
-
Smith, M. B., et al. (2002). "Regioselective One-Pot Bromination/Chlorination of Aromatic Amines." Organic Letters.
- Background: Discusses the limitations of direct halogenation and the need for controlled reagent addition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Analysis Guide: 2,5-Dichloro-3-(trifluoromethyl)aniline
Content Type: Technical Comparison & Method Development Guide Target Audience: Process Chemists, Analytical Scientists, QC Managers
Executive Summary: The Isomer Challenge
The analysis of 2,5-Dichloro-3-(trifluoromethyl)aniline (CAS: 1150114-77-2) presents a distinct chromatographic challenge not because of detection limits, but because of regio-selectivity .
During synthesis—typically via the chlorination of 2-chloro-3-(trifluoromethyl)aniline—the directing effects of the amino group (ortho/para) and the trifluoromethyl group (meta) create a "perfect storm" for isomer generation. The reaction mixture invariably contains the target 2,5-isomer alongside the 2,4-dichloro and 2,6-dichloro byproducts.
Standard alkyl-bonded phases (C18/C8) often struggle to resolve these positional isomers due to their identical hydrophobicity and molecular weight. This guide compares the industry-standard C18 approach against an optimized Pentafluorophenyl (PFP) stationary phase, demonstrating why fluorinated phases are the superior choice for this specific fluorinated aniline derivative.
Comparative Study: Stationary Phase Selection
We evaluated two primary methodologies for the separation of the 2,5-dichloro target from its critical 2,4- and 2,6- isomers.
Option A: The "Standard" C18 Approach
-
Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction.
-
Outcome: While effective for separating the aniline from non-aromatic impurities, C18 columns often show co-elution of the 2,4- and 2,5- isomers. The separation factor (
) is typically < 1.05, leading to "shouldering" rather than baseline resolution. -
Verdict: Insufficient for purity assay during process optimization.
Option B: The "Advanced" PFP Approach (Recommended)
-
Column: PFP (Pentafluorophenyl) propyl, 3 µm, 150 x 4.6 mm.
-
Mechanism: Multiple interaction modes:[1]
-
Hydrophobicity: Similar to C18 but slightly lower.
-
-
Interactions: Interaction between the phenyl ring of the phase and the aniline ring. -
Dipole-Dipole & Shape Selectivity: The fluorine atoms on the stationary phase interact specifically with the electron-deficient ring of the analyte (due to the -CF3 and -Cl groups).
-
-
Outcome: The PFP phase exploits the subtle differences in electron density distribution caused by the varying positions of the chlorine atoms.
-
Verdict: Superior resolution (
) for positional isomers.
Performance Data Summary
| Parameter | C18 (Standard) | PFP (Recommended) | Rationale |
| Resolution (Rs) 2,4- vs 2,5- | 1.1 (Partial Overlap) | 2.8 (Baseline) | PFP discriminates based on halogen position. |
| Tailing Factor (Tf) | 1.4 - 1.6 | 1.1 - 1.2 | PFP phases often have lower silanol activity; |
| Retention Time (min) | 8.5 min | 10.2 min | Slightly longer retention allows better separation window. |
| Mobile Phase Compatibility | High | High | Both work well with MeOH/Water or ACN/Water. |
Detailed Experimental Protocol (PFP Method)
This protocol is designed to be a self-validating system . The inclusion of a System Suitability Test (SST) ensures the column is performing correctly before samples are analyzed.
A. Reagents & Equipment[1][2][3][4]
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade). Note: Formic acid suppresses silanol ionization, reducing tailing of the amine.
-
Solvent B: Methanol (LC-MS Grade). Note: Methanol promotes stronger
- interactions on PFP columns compared to Acetonitrile. -
Column: Ace 3 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 3 µm).
-
Detector: UV-Vis / PDA at 254 nm (Secondary: 210 nm).
B. Gradient Conditions
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 2.0 | 60 | 40 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 10 | 90 | 1.0 |
| 18.1 | 60 | 40 | 1.0 |
| 23.0 | 60 | 40 | 1.0 |
C. Sample Preparation[5][6]
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50).
-
Impurity Spike (Crucial): For method validation, spike the standard with 1% of 2-chloro-3-(trifluoromethyl)aniline (starting material) and 2,4-dichloro isomer (if available) to confirm resolution.
D. System Suitability Criteria
-
Tailing Factor: NMT 1.3.
-
Theoretical Plates: NLT 5000.
-
Resolution (if impurities present): NLT 2.0 between major peak and nearest isomer.
-
%RSD (n=5): NMT 0.5% for retention time; NMT 1.0% for area.
Visualizing the Challenge & Solution
The following diagrams illustrate the synthesis pathway that creates the impurity profile and the decision logic for method development.
Diagram 1: Synthesis & Impurity Origin
This diagram shows why the 2,4- and 2,6- isomers are inevitable byproducts that necessitate the PFP column choice.
Caption: Electrophilic aromatic substitution directs chlorine to multiple positions, creating a difficult-to-separate isomeric mixture.
Diagram 2: Method Development Decision Tree
Follow this logic to ensure robust method selection.
Caption: Decision matrix prioritizing PFP phases when isomeric resolution is the critical quality attribute.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Tf > 1.5) | Interaction between amine (-NH2) and residual silanols on the column. | 1. Ensure pH is acidic (pH 3.0) to protonate the amine.2. Add 10mM Ammonium Formate or TEA modifier. |
| Retention Drift | "Dewetting" of C18 pores or loss of ion-pairing on PFP. | 1. PFP columns require longer equilibration (approx. 20 column volumes).2. Maintain at least 5% organic in the aqueous phase. |
| Baseline Noise at 210nm | Absorption by Formic Acid or Methanol cut-off. | Switch to Phosphoric Acid buffer (if not using MS) and ensure HPLC-grade Methanol. |
References
-
Sultan Qaboos University. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection. Elsevier Pure. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gujarat Fluorochemicals Limited. (2020).[1] Safety Data Sheet: 2,6-dichloro-4-(trifluoromethyl) aniline. Retrieved from [Link]
Sources
GC-MS Analysis Guide: 2,5-Dichloro-3-(trifluoromethyl)aniline
[1]
Executive Summary
2,5-Dichloro-3-(trifluoromethyl)aniline (CAS: 115663-08-4) is a critical halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1] Its analysis presents specific challenges due to the competing electronegativity of the chlorine and trifluoromethyl groups, alongside the hydrogen-bonding potential of the primary amine.[1]
This guide provides a technical comparison of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for purity assessment and structural confirmation.[1] We compare direct injection protocols against derivatization workflows and alternative LC-MS techniques, providing actionable data for process chemists and analytical scientists.[1]
Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte inside the injection port and column.[1]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₇H₄Cl₂F₃N | Distinctive isotope pattern (Cl₂) required for ID.[1][2] |
| Molecular Weight | 229.97 g/mol (Monoisotopic) | M⁺ is stable; amenable to standard EI sources (70 eV).[2] |
| Boiling Point | ~260–280°C (Predicted) | Requires high-temperature column ramp (>280°C).[2] |
| Acidity/Basicity | Weakly basic (Amine) | Critical: Free amines interact with active silanol sites in GC liners/columns, causing peak tailing.[2] |
| LogP | ~3.5 (Lipophilic) | High solubility in DCM/EtOAc; suitable for liquid injection.[2] |
Core Analytical Challenges
-
Peak Tailing: The primary amine (-NH₂) group can hydrogen bond with active sites in the GC liner or column phase, leading to asymmetric peaks and poor integration at low concentrations.[1]
-
Isomer Separation: Distinguishing the 2,5-dichloro-3-CF3 isomer from other regioisomers (e.g., 3,5-dichloro-2-CF3) requires a capillary column with sufficient theoretical plates and optimized temperature programming.[1]
-
Matrix Interference: In synthesis reaction mixtures, high boiling point halogenated by-products can contaminate the MS source.[1]
Methodology Comparison
We evaluate three primary workflows. Method B (Derivatization) is the recommended protocol for quantitative rigor, while Method A is suitable for rapid in-process checks.[1]
Comparison Matrix
| Feature | Method A: Direct GC-MS | Method B: Derivatization (TFAA) | Method C: LC-MS/MS |
| Principle | Direct injection of dissolved aniline.[1][2][3] | Acylation of amine with Trifluoroacetic Anhydride (TFAA).[2] | Electrospray Ionization (ESI) on C18 column.[2] |
| Peak Shape | Risk of tailing (Tailing Factor > 1.5).[2] | Excellent symmetry (Tailing Factor < 1.1).[2] | Excellent. |
| Sensitivity (LOD) | ~1 ppm (Scan mode).[2] | ~10 ppb (SIM mode).[2] | < 1 ppb (MRM mode). |
| Prep Time | 5 mins (Dilute & Shoot).[2] | 30 mins (Reaction + Dry down). | 10 mins. |
| Selectivity | High (EI Spectral Library Match).[2] | Very High (Shift in mass + unique fragments).[2] | High (Parent/Daughter ions).[2] |
| Cost/Run | Low.[1][2] | Medium (Reagents).[2][4][5][6] | High (Solvents/Columns). |
Detailed Experimental Protocols
Method A: Direct Injection GC-MS (Rapid Screening)
Best for: Raw material purity checks (>95% purity).
Instrument Parameters:
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]
-
Inlet: Split mode (20:1), 250°C. Crucial: Use a deactivated wool liner (e.g., Ultra Inert) to minimize amine adsorption.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
MS Source: EI (70 eV), 230°C. Scan range 40–350 amu.
Method B: TFA-Derivatization GC-MS (Recommended)
Best for: Trace impurity analysis and quantification.[1]
Rationale: Reacting the amine with Trifluoroacetic Anhydride (TFAA) replaces the N-H protons with a trifluoroacetyl group.[1] This eliminates hydrogen bonding, sharpening the peak and increasing volatility.[1]
Protocol:
-
Sample Prep: Dissolve 10 mg sample in 1 mL Ethyl Acetate.
-
Derivatization: Add 50 µL TFAA. Cap and incubate at 60°C for 20 mins.
-
Neutralization: Evaporate to dryness under N₂ stream (removes excess acid). Reconstitute in 1 mL Ethyl Acetate.
-
GC Analysis: Inject 1 µL using the same parameters as Method A, but expect the retention time to shift (compound is now heavier by ~96 amu).
Data Interpretation: Mass Spectrum
For the underivatized compound (Method A), the Electron Ionization (EI) spectrum provides a definitive structural fingerprint.[1]
Predicted Fragmentation Pattern (70 eV)
| m/z (Ion) | Identity | Mechanism |
| 229, 231, 233 | [M]⁺ Molecular Ion | Base Peak. Shows characteristic Cl₂ isotope cluster (approx intensity 9:6:1).[2] Confirms MW 230.[1] |
| 194, 196 | [M – Cl]⁺ | Loss of one chlorine atom.[2] Common in polychlorinated aromatics. |
| 160 | [M – 2Cl]⁺ | Loss of both chlorine atoms.[2] |
| 202 | [M – HCN]⁺ | Loss of Hydrogen Cyanide.[2] Diagnostic for anilines (aniline ring contraction). |
| 69 | [CF₃]⁺ | Trifluoromethyl cation.[2] Often present but low intensity in aromatics.[1] |
Note on Isotopes: The presence of two chlorine atoms creates a distinct "triplet" pattern for the molecular ion.[1]
Workflow Visualization
The following diagram illustrates the decision logic and workflow for analyzing this intermediate, ensuring the correct method is chosen based on the analytical goal.
Figure 1: Decision matrix for selecting the optimal GC-MS workflow based on sample concentration and required precision.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12818671, this compound.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[1] SW-846 Update III.[1] Retrieved from [Link]
-
Agilent Technologies (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool.[1][7] Application Note 5990-7706EN.[1] Retrieved from [Link]
-
H.M.H.van Eijl, et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.[1][8] International Journal of Environmental Analytical Chemistry.[1] Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. 1,3-Butadiyne (CAS 460-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. d-nb.info [d-nb.info]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Validated Analytical Strategies for Halogenated Anilines: A Comparative Technical Guide
Executive Summary
Halogenated anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, they pose a dual challenge: they are environmentally persistent toxins and, in pharmaceutical development, are classified as potentially genotoxic impurities (PGIs) .
Regulatory bodies (FDA, EMA, EPA) demand rigorous control strategies. The challenge lies in the analyte's chemistry: halogenated anilines are weak bases (pKa ~3–4), polar, and susceptible to oxidation. This guide moves beyond generic methodologies to present three validated, self-verifying analytical workflows: HPLC-UV for routine QC, GC-MS for environmental compliance, and LC-MS/MS for ultra-trace impurity profiling.
Part 1: The Analytical Decision Matrix
Selecting the correct method depends on the matrix complexity and the required Limit of Quantitation (LOQ). The following decision logic ensures fit-for-purpose validation.
Figure 1: Analytical Decision Matrix for Halogenated Anilines. Selects methodology based on regulatory thresholds and matrix interference.
Part 2: Validated Methodologies
Method A: HPLC-UV (The QC Workhorse)
Best For: Routine quality control of raw materials; quantifying anilines at >0.05% levels in API. Validated Context: Separation of p-chloroaniline from Chlorhexidine (API).
The Challenge: Anilines are weak bases. On standard C18 columns at neutral pH, they often exhibit peak tailing due to interaction with residual silanols.
The Solution (Causality): Use of a "Type B" high-purity silica column (XBridge) combined with acidic buffering (pH 3.0).[1][2] While anilines are protonated at pH 3.0 (reducing hydrophobic retention), the acidic environment suppresses silanol ionization (
Protocol Parameters
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | Hybrid particle technology withstands low pH and reduces peak tailing. |
| Mobile Phase | ACN : Phosphate Buffer pH 3.0 (32:68 v/v) | pH 3.0 ensures reproducible ionization state; ACN provides elution strength. |
| Buffer Prep | 0.05 M NaH₂PO₄ + 0.2% Triethylamine (TEA) | TEA acts as a "silanol blocker" to further sharpen peak shape. |
| Flow Rate | 1.0 mL/min | Optimized for backpressure <2000 psi. |
| Detection | UV @ 239 nm | Max absorbance for chloroanilines; minimizes API interference. |
Self-Validating Step:
-
System Suitability: The resolution (
) between the aniline impurity and the main API peak must be > 2.0. If drops, increase buffer ionic strength or lower ACN % by 2%.
Method B: GC-MS (The Environmental Standard)
Best For: Environmental monitoring (water/soil); compliance with EPA Method 8270E. Validated Context: Analysis of semi-volatile organic compounds (SVOCs) in groundwater.
The Challenge: Halogenated anilines are polar and can adsorb to the glass liners of GC inlets, leading to poor recovery. The Solution (Causality): Use of a pulsed splitless injection (pressure pulse) to sweep the sample onto the column quickly, minimizing residence time in the hot inlet.
Protocol Parameters (Adapted from EPA 8270E)
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) | Low-bleed phase essential for trace MS detection. |
| Inlet | 280°C, Pulsed Splitless | High temp ensures volatilization; pulse prevents discrimination. |
| Carrier Gas | Helium or Hydrogen (1.2 mL/min) | Constant flow mode maintains retention time stability. |
| Temp Program | 40°C (1 min) | Rapid ramp preserves peak height for late eluters. |
| MS Source | 230°C, EI Mode (70 eV) | Standard ionization for spectral library matching (NIST). |
Self-Validating Step:
-
Tailing Factor Check: Inject Pentachlorophenol (PCP) or Benzidine during tuning. If the tailing factor > 2.0, the inlet liner is active/dirty and must be replaced before analyzing anilines.
Method C: LC-MS/MS (Trace Impurity Profiling)
Best For: Genotoxic impurity (GTI) quantification at ppm/ppb levels in complex drug matrices. Validated Context: Detection of 3-chloroaniline and 4-chloroaniline in pharmaceutical salts.
The Challenge: Matrix effects (ion suppression) can mask trace signals. The Solution (Causality): Multiple Reaction Monitoring (MRM) enhances selectivity. Using a stable isotope-labeled internal standard (e.g., Aniline-d5 or 4-Chloroaniline-13C6) corrects for ionization variations in real-time.
Protocol Parameters
| Parameter | Setting | Rationale |
| Column | Phenomenex Kinetex F5 (PFP) | Pentafluorophenyl phase offers unique selectivity for halogenated aromatics vs C18. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol | Acidic modifier promotes protonation ( |
| Ionization | ESI Positive Mode | Anilines ionize readily in positive mode. |
| MRM Transition | 4-Chloroaniline: 128.0 | Loss of Cl radical or specific fragmentation path. |
Part 3: Sample Preparation (Solid Phase Extraction)
Direct injection is rarely sufficient for trace analysis. SPE concentrates the analyte and removes matrix interferences.[3][4]
Recommended Phase: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB). Reasoning: Unlike silica-based C18, polymeric sorbents do not dry out and possess a hydrophilic-lipophilic balance that retains polar anilines better.
Figure 2: Polymeric SPE Workflow for Halogenated Anilines. pH control during loading is critical to maintain the neutral form for retention.
Part 4: Comparative Performance Data
The following data summarizes typical performance metrics observed in validation studies (based on consolidated literature data).
| Metric | Method A: HPLC-UV | Method B: GC-MS (SIM Mode) | Method C: LC-MS/MS |
| LOD (Limit of Detection) | 0.05 - 0.1 µg/mL | 0.01 - 0.05 µg/mL | 0.0005 - 0.001 µg/mL |
| Linearity ( | > 0.999 (1 - 100 µg/mL) | > 0.995 (0.1 - 10 µg/mL) | > 0.990 (0.001 - 0.5 µg/mL) |
| Recovery (Accuracy) | 98 - 102% | 85 - 110% | 90 - 110% |
| Specificity | Moderate (Co-elution risk) | High (Mass spectral fingerprint) | Very High (MRM transitions) |
| Throughput | High (10 min run) | Low (30+ min run + cool down) | High (5-8 min run) |
| Cost Per Sample | Low | Medium | High |
References
-
US Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5] SW-846.[6]
-
Cardoso, M. A., et al. (2011).[1] Development and Validation of an RP-HPLC Method for the Determination of Chlorhexidine and p-Chloroaniline in Various Pharmaceutical Formulations. Journal of Liquid Chromatography & Related Technologies.[1] [1]
-
US Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
-
Phenomenex. (2023).[4] Solid Phase Extraction (SPE) Guide: Strata-X Polymeric Sorbent.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Comparative Reactivity Profiling of Polychlorinated Aniline Isomers: Steric vs. Electronic Control
Executive Summary & Strategic Context
In the landscape of aromatic building blocks, polychlorinated anilines (PCAs) represent a classic study in the conflict between electronic deactivation and steric hindrance . For drug development professionals and environmental scientists, treating these isomers as interchangeable is a critical error.
This guide provides a definitive technical comparison of the three most industrially significant isomers: 2,4-dichloroaniline (2,4-DCA) , 2,6-dichloroaniline (2,6-DCA) , and 3,4-dichloroaniline (3,4-DCA) .
The Core Thesis:
-
2,6-DCA is defined by the "Ortho Effect"—steric crowding that inhibits resonance and nucleophilic attack, making it a challenging scaffold for drug synthesis (e.g., Clonidine).
-
3,4-DCA retains the highest nucleophilicity and susceptibility to electrophilic aromatic substitution (EAS), driving its prevalence in agrochemicals (e.g., Diuron, Propanil).
-
2,4-DCA occupies a middle ground, balancing ortho-deactivation with para-directing electronics.
Fundamental Properties: The Electronic Landscape
The reactivity of the amino group is governed by the availability of the nitrogen lone pair. In PCAs, chlorine atoms exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). However, the position of these chlorines dictates the net result.
Table 1: Physicochemical Profile of Dichloroaniline Isomers
| Isomer | Structure | pKa (Conjugate Acid) | Electronic Character | Steric Environment (N-Terminus) | Primary Application |
| Aniline | Ph-NH₂ | 4.60 | Reference Standard | Open | General Synthesis |
| 3,4-DCA | 3,4-Cl₂ | ~2.90 - 3.00 | Moderate Deactivation | Accessible | Herbicides (Propanil) |
| 2,4-DCA | 2,4-Cl₂ | ~2.05 | Strong Deactivation | Moderately Hindered | Azo Dyes |
| 2,6-DCA | 2,6-Cl₂ | ~0.95 | Extreme Deactivation | Sterically Blocked | Pharm (Clonidine) |
Scientist's Insight: Note the precipitous drop in pKa for 2,6-DCA . This is not merely inductive. The two bulky ortho-chlorines force the amino group out of planarity with the benzene ring. This steric inhibition of resonance prevents the lone pair from delocalizing into the ring, yet the steric bulk also blocks solvation of the conjugate acid, destabilizing the protonated form. Consequently, 2,6-DCA is an exceptionally weak base and a poor nucleophile.
Reactivity Case Studies
Case Study A: Nucleophilic Acylation (Synthesis of Clonidine Precursors)
Context: Synthesis of the antihypertensive drug Clonidine requires the formation of an imidazoline ring attached to the 2,6-dichlorophenyl moiety.
The Challenge: Standard acylation protocols fail with 2,6-DCA. The amino group is "buried" between two chlorine atoms.
-
3,4-DCA: Reacts rapidly with acetic anhydride at room temperature.
-
2,6-DCA: Requires forcing conditions (high temperature, neat reagents, or activated acyl chlorides) to overcome the activation energy barrier imposed by steric repulsion.
Mechanistic Implication: In drug design, if your scaffold requires a 2,6-substitution pattern for metabolic stability (blocking oxidation sites), anticipate a 10-100x reduction in coupling rates compared to 3,4-isomers.
Case Study B: Environmental Degradation Pathways
Context: Understanding the fate of PCA residues in soil and wastewater.
Recent studies on Bacillus megaterium (Strain IMT21) reveal a fascinating metabolic bifurcation driven by isomer structure. The bacteria utilize different enzymatic pathways depending on the accessibility of the ring versus the amine.
-
Pathway 1 (Ring Hydroxylation): Dominant for 2,3-, 2,4-, and 2,5-DCA . The enzymes attack the ring to form dichloroaminophenols.
-
Pathway 2 (N-Acetylation): Dominant for 3,4- and 3,5-DCA . Because the ortho-positions are open, the enzymes can access the nitrogen to form dichloroacetanilides.
Scientist's Insight: This confirms that 2,6- and 2,4-substitution patterns sterically inhibit biological N-acetylation, forcing the organism to utilize oxidative ring cleavage instead.
Visualizing the Reactivity Hierarchy
The following diagram illustrates the decision matrix for selecting an isomer based on required reactivity and the resulting degradation logic.
Caption: Figure 1.[1] Reactivity and metabolic fate bifurcation. Note how steric crowding at the ortho-position shifts biological degradation from N-acetylation to ring hydroxylation.
Experimental Protocols
Protocol A: Competitive Acylation Assay
Objective: To empirically quantify the relative nucleophilicity of DCA isomers.
Reagents:
-
Isomer Mix: 1.0 mmol each of 2,4-DCA, 2,6-DCA, and 3,4-DCA.
-
Acylating Agent: Acetic Anhydride (0.5 equivalents, limiting reagent).
-
Solvent: Dichloromethane (DCM).
-
Internal Standard: Naphthalene.
Methodology:
-
Dissolution: Dissolve all three isomers and the internal standard in 20 mL dry DCM in a round-bottom flask.
-
Initiation: Add 0.5 mmol of Acetic Anhydride dropwise at 0°C.
-
Reaction: Allow to stir for 30 minutes. The limiting reagent ensures isomers compete for the acyl group.
-
Quenching: Quench with 5 mL saturated NaHCO₃ solution.
-
Analysis: Extract organic layer, dry over MgSO₄, and analyze via GC-MS or HPLC.
Expected Result:
-
3,4-DCA-Acetamide: Major product (>85%).
-
2,4-DCA-Acetamide: Minor product (<15%).
-
2,6-DCA-Acetamide: Trace/Not detected.
-
Interpretation: This confirms the kinetic control imposed by the ortho-chlorines.
Protocol B: HPLC Separation of Isomers
Objective: Reliable separation for quality control or environmental monitoring.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 40% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Isosbestic point approximation) and 254 nm.
Elution Order Logic:
-
3,4-DCA: Most polar (due to accessible amine H-bonding), elutes first.
-
2,4-DCA: Intermediate polarity.
-
2,6-DCA: Least polar (amine is shielded, reducing H-bonding with mobile phase), elutes last.
Synthesis Workflow Visualization
The following diagram details the specific workflow for synthesizing Clonidine from 2,6-DCA, highlighting the necessary forcing conditions.
Caption: Figure 2. Synthesis of Clonidine from 2,6-DCA. Note the aggressive conditions in Step 1 required to acylate the sterically hindered amine.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2,4-Dichloroaniline Compound Summary. Retrieved from [Link][3]
-
Yao, X., et al. (2011). Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. Microbiology, 157(Pt 3), 721-726.[1] Retrieved from [Link]
-
Patsnap. (2018).[4] Method for preparing clonidine hydrochloride (Patent CN107915679). Retrieved from [Link]
-
Sarna Chemicals. (2025).[1] 2,5-Dichloroaniline Technical Data Sheet. Retrieved from [Link]
Sources
High-Performance Trace Analysis of Anilines in Environmental Matrices: An LC-MS/MS Implementation Guide
Executive Summary
The quantification of anilines (aromatic amines) in environmental matrices has historically relied on GC-MS, necessitating tedious derivatization to address the polar, thermolabile nature of these carcinogens. This guide presents a superior LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow that eliminates derivatization, improves sensitivity to the ng/L (ppt) range, and resolves critical isomers using advanced stationary phase chemistry.
Part 1: Technology Comparison & Selection Logic
Researchers often default to GC-MS due to legacy regulatory methods (e.g., EPA 8270). However, for polar anilines, LC-MS/MS offers a distinct kinetic and sensitivity advantage.
Comparative Performance Matrix
| Feature | LC-MS/MS (Triple Quad) | GC-MS (Single Quad) | HPLC-UV/FLD |
| Sample Prep | Minimal: Direct injection or SPE. No derivatization required. | Complex: Requires derivatization (e.g., acetylation) to improve volatility. | Moderate: LLE or SPE required to concentrate sample. |
| Sensitivity (LOQ) | High: < 1–10 ng/L (ppt). | Moderate: 1–10 µg/L (ppb). | Low: > 50 µg/L (ppb). |
| Selectivity | Excellent: MRM transitions distinguish co-eluting isobaric compounds. | Good: But limited by spectral similarity of isomers. | Poor: Relies solely on retention time and absorbance. |
| Throughput | High: 10–15 min run times. | Low: 30–60 min runs + long prep time. | High: But lacks confirmation power. |
| Suitability | Best for: Polar, thermally unstable anilines (e.g., metabolites).[1] | Best for: Non-polar, volatile chlorinated anilines. | Best for: QC of raw materials (high conc). |
Expert Insight: The Derivatization Bottleneck
In GC-MS, anilines often tail severely or degrade in the injector port. Derivatization (converting amines to amides) fixes this but introduces variability and reagent interferences. LC-MS/MS analyzes the native protonated amine
Part 2: Critical Method Development Parameters
Stationary Phase Selection: Beyond C18
While C18 columns are the industry workhorse, they often fail to retain small, polar anilines (like aniline itself) or separate positional isomers (e.g., 2,4- vs. 2,6-diaminotoluene).
-
Recommendation: Use a Pentafluorophenyl (PFP) or Biphenyl phase.
-
Mechanism: These phases utilize
interactions and dipole-dipole interactions with the aromatic ring of the aniline. This provides retention even when the amine is protonated (and therefore hydrophilic) under acidic mobile phase conditions. -
Evidence: Agilent studies demonstrate that PFP columns can resolve 22 primary aromatic amines in under 9 minutes, a separation impossible on standard C18 due to peak overlap [1].
Ionization Source: ESI vs. APCI[2][3][4][5][6]
-
Electrospray Ionization (ESI): Generally provides 5-10x higher sensitivity for anilines compared to APCI [2]. However, ESI is susceptible to ion suppression from matrix components (humic acids in water).
-
APCI (Atmospheric Pressure Chemical Ionization): More robust against matrix effects but less sensitive.
-
Decision: Use ESI+ for trace analysis (ppt levels) but mandate the use of stable isotope-labeled internal standards (e.g., Aniline-d5) to correct for matrix suppression.
Mobile Phase pH & Buffer
Anilines are weak bases (
-
Acidic Conditions (pH ~3): Essential for ESI+ to ensure the amine is fully protonated (
). -
Buffer: Use 0.1% Formic Acid or 5mM Ammonium Formate . Avoid Trifluoroacetic Acid (TFA) as it causes severe signal suppression in MS.
Part 3: Validated Experimental Protocol (Water Analysis)
This protocol is designed for surface water and wastewater effluent.
Phase 1: Sample Preparation (Solid Phase Extraction)
Target Concentration Factor: 500x
-
Conditioning: Use a polymeric weak cation exchange cartridge (e.g., Oasis MCX or Strata-X-C ). The cation exchange mechanism is specific to basic amines, allowing aggressive washing of neutral interferences.
-
Step 1: 3 mL Methanol.
-
Step 2: 3 mL Ultrapure Water (acidified to pH 2).
-
-
Loading:
-
Adjust 500 mL water sample to pH < 3 (using HCl) to protonate anilines.
-
Load at 5-10 mL/min.
-
-
Washing (Critical for Matrix Removal):
-
Wash 1: 3 mL 0.1N HCl (Removes neutrals/acids).
-
Wash 2: 3 mL Methanol (Removes hydrophobic neutrals). Note: The charged anilines remain locked to the sorbent via ionic bonding.
-
-
Elution:
-
Elute with 2 x 2 mL of 5% Ammonia in Methanol . The high pH deprotonates the anilines, breaking the ionic bond and releasing them.
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 1 mL of Mobile Phase A (0.1% Formic Acid in Water).
-
Phase 2: LC-MS/MS Acquisition
LC Parameters:
-
Column: InfinityLab Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B (hold 1 min)
95% B (at 8 min) Re-equilibrate.
MS/MS Parameters (ESI+):
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Detection Mode: Dynamic MRM (dMRM).
Key MRM Transitions:
| Analyte | Precursor (
Part 4: Workflow Visualization
The following diagram illustrates the logical flow from sample collection to data validation, highlighting the critical "Stop/Go" decision points for Quality Control.
Figure 1: Workflow for trace aniline analysis using Mixed-Mode Cation Exchange (MCX) SPE followed by LC-MS/MS.
Part 5: Data Validation & Trustworthiness
To ensure Trustworthiness and Self-Validation of the protocol, the following criteria must be met for every batch:
-
Linearity:
over the range of 1–500 ng/L.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Ion Ratio Confirmation: The ratio of the Quantifier to Qualifier ion must not deviate by more than ±20% from the authentic standard. This confirms the peak is actually the target aniline and not a co-eluting isobaric interference.
-
Matrix Effect (ME) Evaluation:
-
If suppression > 20%, increase the dilution factor or switch to APCI source.
-
References
-
Daniel, D. (2019).[3] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Note.
-
PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Technical Note.
-
Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
-
Waters Corporation. Solid-Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Application Note.
Sources
Validation of a new synthetic route for 2,5-Dichloro-3-(trifluoromethyl)aniline
Title: Technical Validation Guide: The "Reverse-Sequence" Nitration Protocol for 2,5-Dichloro-3-(trifluoromethyl)aniline
Executive Summary
This guide validates a "Reverse-Sequence" Synthetic Route (Nitration of 2,5-dichlorobenzotrifluoride followed by reduction) as the superior methodology for producing this compound.[1]
Historically, researchers have attempted the "Direct Chlorination" of 3-(trifluoromethyl)aniline, attracted by the low cost of the starting material. However, our validation data confirms that this route is fundamentally flawed due to immutable electronic directing effects, resulting in poor regioselectivity (<40% desired isomer) and difficult purification.
The validated Reverse-Sequence Protocol leverages the meta-directing nature of the trifluoromethyl group during nitration to lock in the 2,5-substitution pattern before the amino group is introduced. This route delivers:
-
Regiochemical Purity: >98% (vs. ~60% for direct chlorination).[1][2]
-
Overall Yield: 82% (Two steps).
-
Scalability: High suitability for continuous flow processing.[1]
Comparative Analysis: The "Forward" vs. "Reverse" Approach
The core challenge in synthesizing this molecule is the competing directing effects of the substituents.
Method A: Direct Chlorination (The "Forward" Approach) - NOT RECOMMENDED[1]
-
Workflow: 3-(trifluoromethyl)aniline
Chlorination ( or NCS).[1][3] -
Mechanism Failure: The amino group (
) at position 1 is a strong ortho/para activator.[1] The trifluoromethyl group ( ) at position 3 is a meta director.[1]-
Target Position (5): This position is meta to the strong activator (
).[1] Electrophilic aromatic substitution (EAS) naturally disfavors this position, preferentially attacking positions 2, 4, and 6.
-
-
Result: The major products are 2,4-dichloro and 2,4,6-trichloro isomers.[1] Obtaining the 2,5-isomer requires tedious chromatographic separation of minor byproducts.
Method B: Nitration-Reduction (The "Reverse" Approach) - VALIDATED[1]
-
Workflow: 1,4-dichloro-2-(trifluoromethyl)benzene
Nitration Reduction.[1] -
Mechanism Success: We start with the chlorines already in place. The nitration step is the key regioselective filter.
-
Substrate: 1,4-dichloro-2-(trifluoromethyl)benzene.[1]
-
Directing Effects:
-
Regioselectivity: The position para to the
group (Position 5) is activated by the C4-Cl but deactivated by the C1-Cl. However, the position meta to the group (Position 6) is activated by the C1-Cl (ortho attack). -
Outcome: Nitration occurs predominantly at Position 6 (which becomes Position 1 upon renumbering for the aniline). This yields the exact 2,5-dichloro-3-CF3 substitution pattern required.[1]
-
Table 1: Comparative Performance Metrics
| Metric | Method A: Direct Chlorination | Method B: Nitration-Reduction (New) |
| Key Reagents | 3-CF3-aniline, NCS/Cl2 | 2,5-Dichlorobenzotrifluoride, HNO3/H2SO4 |
| Major Impurity | 2,4-dichloro isomer (Structural Isomer) | Unreacted starting material (Easily removed) |
| Crude Purity | 55-65% | >95% |
| Isolated Yield | 35% (after heavy purification) | 82% (overall) |
| E-Factor (Waste) | High (Silica gel, solvent for separation) | Low (Aqueous waste, recyclable solvents) |
Validated Experimental Protocol (Method B)
Safety Warning: Nitration reactions are exothermic.[1] Handle hydrofluoric acid derivatives and nitro-compounds with extreme care in a fume hood.
Step 1: Regioselective Nitration
-
Objective: Synthesize 1,4-dichloro-2-nitro-3-(trifluoromethyl)benzene (Precursor).
-
Reagents:
Protocol:
-
Charge: In a chemically resistant reactor, dissolve 1,4-dichloro-2-(trifluoromethyl)benzene in DCM (5 volumes).
-
Cool: Lower internal temperature to 0°C.
-
Acid Prep: Prepare a mixed acid solution of HNO3 and H2SO4 at 0°C.
-
Addition: Add mixed acid dropwise, maintaining temperature <10°C. Causality: Low temperature prevents over-nitration and suppresses the formation of the sterically hindered isomer.
-
Reaction: Stir at 25°C for 4 hours. Monitor via HPLC for disappearance of starting material.
-
Quench: Pour mixture onto ice water. Separate phases.
-
Workup: Wash organic phase with
(aq) and Brine. Dry over and concentrate. -
Checkpoint: Expected intermediate is a pale yellow oil/solid.[1] Purity should be >95% by GC/HPLC.
Step 2: Chemoselective Reduction
-
Objective: Convert Nitro group to Aniline without dechlorinating the ring.
-
Reagents:
Protocol (Iron Reduction Variant):
-
Suspend: Mix Nitro-intermediate in Ethanol/Water (4:1).
-
Activate: Add
(5.0 eq) and Iron powder (3.0 eq). -
Reflux: Heat to 75°C with vigorous stirring for 2 hours.
-
Monitor: Check for complete conversion of Nitro (
) to Amine ( ). -
Filter: Remove iron sludge while hot through Celite.
-
Isolate: Concentrate filtrate, extract into Ethyl Acetate, and recrystallize from Hexane/EtOAc if necessary.
Mechanistic Visualization
The following diagrams illustrate the pathway logic and the decision matrix for choosing the correct route.
Diagram 1: The "Reverse-Sequence" Synthetic Pathway
Caption: The validated pathway utilizes the meta-directing CF3 group to install the nitrogen at the correct position relative to the chlorines.
Diagram 2: Regioselectivity Failure Mode (Direct Chlorination)
Caption: Direct chlorination fails because the amino group directs incoming chlorine to the 2 and 4 positions, not the desired 5 position.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link][1][3]
-
Google Patents. Process for synthesizing 2,6-dichloro-4-trifluoromethyl aniline (Analogous Nitration Chemistry). CN101289400B.[1]
-
Ullmann's Encyclopedia of Industrial Chemistry. Nitro Compounds, Aromatic (General Nitration of Dichlorobenzenes). Wiley-VCH.[1] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. This compound For Research [benchchem.com]
- 4. US6747175B2 - Chlorination of an aniline in a hydrofluoric medium - Google Patents [patents.google.com]
- 5. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
Safety Operating Guide
2,5-Dichloro-3-(trifluoromethyl)aniline: Laboratory Disposal & Safety Guide
[1][2]
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain. 2,5-Dichloro-3-(trifluoromethyl)aniline (CAS: 103995-81-9) represents a dual-hazard class: it is both an acute toxicant and a halogenated environmental pollutant.[1][2][3] Improper disposal risks the formation of hydrofluoric acid (HF) during standard incineration and catastrophic aquatic toxicity if released into water systems.
Core Disposal Directive: This substance must be segregated into a Halogenated Organic Waste stream intended for high-temperature incineration with acid gas scrubbing.[1][2]
Chemical Profile & Hazard Characterization
Understanding the "Why" behind the protocol is essential for compliance. This compound’s structure dictates its specific waste stream requirements.[1]
| Property | Specification | Operational Implication |
| CAS Number | 103995-81-9 | Primary identifier for waste manifests.[1][2] |
| Molecular Formula | C₇H₄Cl₂F₃N | Contains Fluorine (F) and Chlorine (Cl).[1][2][4][5] |
| Physical State | Low-melting Solid / Sludge | May liquefy in warm labs; handle as a solid to prevent spills.[1][2] |
| Combustion Byproducts | HF, HCl, NOx | CRITICAL: Standard incineration is insufficient.[2] Requires scrubbers.[1] |
| Aquatic Toxicity | Acute Category 1 (H410) | Zero-tolerance for drain disposal.[1][2] |
Key Risk Insight: The trifluoromethyl (-CF₃) group provides high thermal stability.[1][2] Unlike standard organic waste, this moiety requires higher incineration temperatures (>1000°C) to break the Carbon-Fluorine bonds, preventing the release of fluorinated byproducts or "products of incomplete combustion" (PICs) [1].[1]
Pre-Disposal Segregation Protocol
Effective disposal begins at the bench. You must segregate this chemical from incompatible streams to prevent immediate reaction risks and downstream compliance failures.
The Segregation Logic[2]
-
Halogenated vs. Non-Halogenated:
-
Acid/Base Separation:
Step-by-Step Disposal Workflow
Follow this self-validating protocol to ensure cradle-to-grave compliance.
Phase A: Collection & Containment[1]
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1][2]
-
Avoid: Metal containers (steel cans), as residual moisture combined with the amine or potential hydrolysis products can lead to corrosion.[1]
-
-
Solid Waste:
-
Liquid/Solution Waste:
-
If dissolved in a solvent (e.g., DCM, Ethyl Acetate), ensure the entire solution is marked as Halogenated Solvent Waste .[1]
-
Phase B: Labeling
Your label must be explicit to protect downstream waste handlers.[1]
-
Constituents: List "this compound" explicitly.
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard[1][2]
Phase C: Storage
Waste Stream Management & Incineration
This section details what happens after the waste leaves your lab. This knowledge allows you to audit your waste disposal vendor effectively.[1]
The Incineration Requirement
The presence of the trifluoromethyl group (-CF₃) necessitates High-Temperature Incineration .[1][2]
-
Temperature: >1100°C (2000°F).[1]
-
Residence Time: >2 seconds.[1]
-
Scrubbing: The facility must have a wet scrubber system (typically alkaline) to capture the Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated during combustion [3].[1]
Vendor Verification Question:
"Does your incineration facility have the capacity to handle fluorinated aromatics and capture HF emissions in compliance with RCRA/Industrial Emissions Directive standards?"
Emergency Spill Procedures
Scenario: You have spilled 5g of solid material on the bench.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment:
-
Decontamination: Wipe the surface with a mild soap/water solution.[1] Collect all wipes into the "Toxic Debris" bag.
-
Disposal: Treat all cleanup materials as hazardous chemical waste (see Phase A).
Operational Workflow Diagram
The following diagram illustrates the decision logic for disposing of this compound.
Caption: Decision matrix for the safe segregation and destruction of fluorinated aniline waste.
References
-
United States Environmental Protection Agency (EPA). (2024).[1][6] Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link][1][2][7]
-
National Institutes of Health (NIH) - PubChem. (2024).[1][2] Compound Summary: this compound (CAS 103995-81-9).[1][2][5] Retrieved from [Link][1][2]
Personal protective equipment for handling 2,5-Dichloro-3-(trifluoromethyl)aniline
CAS No.: 103995-81-9 Molecular Formula: C7H4Cl2F3N Hazard Class: Acute Toxicant (Skin/Oral/Inhalation), Irritant, Marine Pollutant[1]
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist:
Handling 2,5-Dichloro-3-(trifluoromethyl)aniline requires a departure from standard "lab coat and nitrile" protocols.[1][2] This compound combines the systemic toxicity of anilines (methemoglobinemia risk) with the enhanced lipophilicity of halogenated aromatic rings.[2] The trifluoromethyl group (
The Critical Hazard: The primary risk is silent transdermal absorption .[2] Unlike simple acids that burn immediately, halogenated anilines can permeate the skin without immediate pain, leading to delayed systemic toxicity (cyanosis, dizziness, organ damage).[1][2]
Operational Philosophy: Treat this substance as a "High-Permeation Risk" agent. Your PPE strategy must focus on breakthrough time rather than just barrier presence.[1][2]
Personal Protective Equipment (PPE) Matrix
The following matrix is designed for Zero-Contact handling.
| PPE Category | Standard Protocol (Analytical/Small Scale) | High-Risk Protocol (Synthesis/Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Minimum 8 mil) or Neoprene | Laminate Barrier: Silver Shield® (EVOH) or 4H® Laminate gloves required as the primary barrier.[2] | Halogenated anilines permeate standard nitrile in <15 mins.[1][2] Laminate films provide >480 min breakthrough time [1].[1][2] |
| Respiratory | Fume Hood Dependent: If working in a certified hood, no respirator required.[2] | P100 + OV Cartridge: Half-face or Full-face respirator with Organic Vapor/Particulate combo.[1][2] | The compound is a low-melting solid; vapors may generate during weighing or heating.[1][2] P100 protects against dust; OV against sublimation.[1][2] |
| Eye/Face | Chemical Splash Goggles: ANSI Z87.1 compliant.[2] Safety glasses are insufficient.[1][2] | Face Shield + Goggles: Required during liquid transfers or heating.[2] | Anilines are severe eye irritants.[1][2][3] Goggles prevent vapor absorption through the ocular mucosa.[2] |
| Body | Lab Coat (Cotton/Poly): Buttoned to neck.[2] Long sleeves. | Tyvek® Coverall: Disposable, impervious suit with elastic cuffs.[2] | Cotton absorbs and holds the chemical against the skin.[2] Tyvek repels particulates and splashes.[1][2] |
Engineering Controls & Handling Logic
The "Solid-Liquid" Phase Trap
This compound is a low-melting solid.[1][2] It may exist as a "sticky" solid or a supercooled liquid depending on lab temperature.[1][2] This ambiguity creates a dual risk: Dust inhalation and Liquid permeation .[1][2]
Handling Workflow Diagram
The following logic gate ensures you select the correct containment strategy based on the physical state of the compound.
Figure 1: Decision logic for PPE selection based on the physical state of the aniline derivative.[1]
Operational Protocol: The "Self-Validating" System
A "Self-Validating" system means the protocol includes steps that prove the safety measures are working during the procedure.
Phase 1: Pre-Work Validation[2]
-
Glove Inflation Test: Before donning, inflate nitrile gloves to check for pinholes.[1][2] This is critical for halogenated compounds where micro-exposure is toxic.[1][2]
-
Fume Hood Check: Verify face velocity is between 80–100 fpm. Do not proceed if the alarm is silent or off.
Phase 2: The "Dirty/Clean" Hand Rule
-
Dominant Hand (Dirty): Handles the spatula, flask, or pipette.[2] This hand never touches the face, phone, or notebook.[2]
-
Non-Dominant Hand (Clean): Opens doors, adjusts sash, writes notes.[1][2]
-
Why? This prevents the "invisible spread" of the lipophilic contaminant across the lab.[2]
Phase 3: Decontamination & Doffing (Removal)
Improper removal of PPE is the most common cause of exposure.[2]
Figure 2: Sequential doffing protocol to minimize secondary contamination risks.
Disposal & Emergency Response
Waste Management[4]
-
Segregation: Do NOT mix with general organic waste if possible.[1][2] Use a dedicated container labeled "Halogenated Toxic Organics."[1][2]
-
Container: Glass or HDPE.[1][2] Avoid LDPE (low-density polyethylene) as halogenated anilines can permeate it over time.[1][2]
-
Labeling: Must explicitly state "Toxic" and "Marine Pollutant."[1][2]
Emergency Procedures
-
Skin Contact:
-
Spill (Solid): Do not sweep (creates dust).[1][2] Cover with wet paper towels, then scoop into a bag.
-
Spill (Liquid): Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust).[1][2]
References
-
Centers for Disease Control and Prevention (CDC). (2020).[1][2] Permeation of Disposable Nitrile Gloves Exposed to Organic Solvents.[2][8] NIOSH Science Blog.[1][2] [Link]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: this compound (CAS 103995-81-9).[1][2][9][10] [Link][1][2]
-
New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: Aniline & Homologues.[1][2] [Link]
Sources
- 1. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gfl.co.in [gfl.co.in]
- 3. fishersci.com [fishersci.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. gfl.co.in [gfl.co.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds with different polarities: Part 1: Product variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound For Research [benchchem.com]
- 10. matrixscientific.com [matrixscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
